2-Amino-3-bromo-6-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-6-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWWGZAAXTYNRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370295 | |
| Record name | 2-Amino-3-bromo-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126325-46-0 | |
| Record name | 2-Amino-3-bromo-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-bromo-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-bromo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Amino-3-bromo-6-methylpyridine. It is a valuable heterocyclic building block in medicinal chemistry and agrochemical research. This document details its physicochemical characteristics, spectroscopic data, and key synthetic applications, with a focus on its role in the development of kinase inhibitors. Detailed experimental protocols for its synthesis and utilization in palladium-catalyzed cross-coupling reactions are provided, along with a visualization of a relevant biological signaling pathway.
Chemical and Physical Properties
This compound, also known as 3-Bromo-6-methylpyridin-2-amine, is a substituted pyridine derivative with the chemical formula C₆H₇BrN₂. Its structure features a pyridine ring substituted with an amino group at the 2-position, a bromine atom at the 3-position, and a methyl group at the 6-position. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications. The presence of the bromine atom allows for various cross-coupling reactions, while the amino group can be a site for derivatization or can influence the electronic properties of the pyridine ring.
General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇BrN₂ | [1][2][3] |
| Molecular Weight | 187.04 g/mol | [3][4][5] |
| CAS Number | 126325-46-0 | [2][3][6] |
| Appearance | Off-white to pale yellow crystalline powder | [2] |
| Odor | Characteristic amine-like odor | [2] |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 148-152 °C | [2] |
| Boiling Point | 238.5 °C at 760 mmHg (Predicted) | |
| Density | 1.62 g/cm³ (Estimated) | [2] |
| Solubility | Soluble in DMSO and methanol; slightly soluble in water. | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of the expected spectroscopic data.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH | ~7.3-7.5 | d | ~8.0 |
| Aromatic CH | ~6.4-6.6 | d | ~8.0 |
| Amino NH₂ | ~4.5-5.5 | br s | - |
| Methyl CH₃ | ~2.3-2.5 | s | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The amino protons are often broad and may exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C=N (C2) | ~158-160 |
| C-Br (C3) | ~105-107 |
| Aromatic CH (C4) | ~140-142 |
| Aromatic CH (C5) | ~110-112 |
| C-CH₃ (C6) | ~155-157 |
| CH₃ | ~22-24 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
IR Spectroscopy
Infrared spectroscopy is useful for identifying the functional groups present in the molecule.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3400-3200 | Medium-Strong |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=C, C=N Stretch (Aromatic Ring) | 1650-1550 | Strong |
| N-H Bend (Amino) | 1640-1560 | Medium |
| C-Br Stretch | 700-500 | Medium-Strong |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Ion | m/z | Notes |
| [M]⁺ | 186/188 | Molecular ion peak, showing isotopic pattern for bromine. |
| [M-Br]⁺ | 107 | Loss of a bromine radical. |
| [M-CH₃]⁺ | 171/173 | Loss of a methyl radical. |
Reactivity and Synthetic Applications
This compound is a key intermediate in the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[7][8] Its reactivity is primarily centered around the bromine and amino functional groups. The bromine atom is susceptible to displacement through various cross-coupling reactions, while the amino group can be acylated, alkylated, or participate in condensation reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This reaction is widely used to form carbon-carbon bonds. This compound can be coupled with various aryl or heteroaryl boronic acids to introduce new substituents at the 3-position.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a variety of primary and secondary amines at the 3-position.[10]
Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors.[11] Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors. By utilizing the reactivity of the bromine and amino groups, complex heterocyclic systems can be constructed, leading to the development of potent and selective kinase inhibitors. For instance, derivatives of this compound have been used to synthesize inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[12]
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound starting from 2-amino-6-methylpyridine.
Materials:
-
2-amino-6-methylpyridine
-
Concentrated hydrochloric acid
-
Sulfuric acid
-
Bromine
-
Sodium hydroxide
-
Water
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 32.4 g (0.3 mol) of 2-amino-6-methylpyridine in 28 g of concentrated hydrochloric acid.
-
To this solution, add sulfuric acid and 120 ml of water.
-
Cool the resulting solution to 0°C in an ice-water bath.
-
Slowly add 52.8 g (0.33 mol) of bromine dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 20 minutes.
-
Neutralize the reaction solution with a cold aqueous solution of sodium hydroxide.
-
The product can be isolated by filtration and purified by recrystallization from a suitable solvent such as ethanol.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[9]
Buchwald-Hartwig Amination of this compound with Morpholine
This protocol outlines a general procedure for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(±)-BINAP]
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), (±)-BINAP (0.04 eq), and NaOtBu (1.4 eq).
-
Add this compound (1.0 eq) and anhydrous toluene.
-
Add morpholine (1.2 eq) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
p38 MAPK Signaling Pathway
This compound is a precursor for the synthesis of p38 MAP kinase inhibitors. The p38 MAPK signaling pathway is a key cascade involved in cellular responses to stress and inflammation.[1][7] Inhibition of p38 MAPK is a therapeutic strategy for various inflammatory diseases.
Caption: The p38 MAPK signaling pathway and the point of inhibition.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a synthetically versatile building block with significant applications in the development of new pharmaceuticals and agrochemicals. Its well-defined chemical and physical properties, coupled with its reactivity in key cross-coupling reactions, make it an invaluable tool for medicinal and synthetic chemists. This guide provides essential technical information to support the effective utilization of this compound in research and development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. 2-Amino-6-methylpyridine(1824-81-3) 13C NMR spectrum [chemicalbook.com]
- 3. The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. 13Carbon NMR [chem.ch.huji.ac.il]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to 3-Bromo-6-methylpyridin-2-amine: Physicochemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-methylpyridin-2-amine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique arrangement of a bromine atom, an amino group, and a methyl group on the pyridine ring offers multiple reactive sites for the construction of complex heterocyclic structures. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for its synthesis, and its significant role as an intermediate in the development of kinase inhibitors for therapeutic applications.
Physicochemical Properties
The physicochemical properties of 3-Bromo-6-methylpyridin-2-amine (CAS Number: 126325-46-0) are summarized in the table below. It is important to note that there are conflicting reports in the literature regarding its melting point, with two distinct ranges cited by various chemical suppliers. This discrepancy may be due to different polymorphic forms or impurities.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇BrN₂ | [1][2][3] |
| Molecular Weight | 187.04 g/mol | [1][2][3] |
| Appearance | Off-white to pale yellow crystalline powder | [4][5] |
| Melting Point | 77-79°C or 148-152°C | [4][6][7] |
| Boiling Point | 238.5°C at 760 mmHg | [8] |
| Density | 1.593 - 1.62 g/cm³ (estimated) | [4][8] |
| Solubility | Soluble in DMSO and methanol; slightly soluble in water. | [4] |
| pKa | No experimental data found. Predicted values can be obtained using software such as ACD/Labs or ChemAxon. | [1][3][7][9][10] |
| logP | No experimental data found. Predicted values can be obtained using software such as ACD/Labs or ChemAxon. | [10] |
Experimental Protocols
The following section details a common experimental protocol for the synthesis of 3-Bromo-6-methylpyridin-2-amine.
Synthesis of 3-Bromo-6-methylpyridin-2-amine from 2-Amino-6-methylpyridine[8]
This method involves the direct bromination of 2-amino-6-methylpyridine.
Materials:
-
2-amino-6-methylpyridine
-
Concentrated hydrochloric acid
-
Concentrated sulfuric acid
-
Bromine
-
Sodium hydroxide (aqueous solution)
-
Dichloromethane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 32.4 g (0.3 mol) of 2-amino-6-methylpyridine in 28 g of concentrated hydrochloric acid.
-
Add concentrated sulfuric acid and 120 ml of water to the mixture.
-
Cool the resulting solution to 0°C in an ice-water bath.
-
Slowly add 52.8 g (0.33 mol) of bromine dropwise over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 20 minutes.
-
Neutralize the reaction solution with a cold aqueous sodium hydroxide solution.
-
Collect the resulting solid product by filtration.
-
Purify the crude product by column chromatography on silica gel, using a mixture of dichloromethane and ethyl acetate as the eluent.
-
This procedure yields approximately 31 g (55% yield) of 2-amino-3-bromo-6-methylpyridine.
Role in Drug Discovery and Development
3-Bromo-6-methylpyridin-2-amine is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.[4] The bromine atom facilitates carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions, while the amino group provides a site for amidation and other nucleophilic reactions. This versatility makes it a valuable scaffold for building molecules that can target the ATP-binding sites of kinases.
Application in Kinase Inhibitor Synthesis
This compound is a documented building block for the development of inhibitors targeting several important kinases involved in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases.[11] These include:
-
c-Met Inhibitors: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Its aberrant activation is implicated in various cancers.
-
p38 MAPK Inhibitors: p38 mitogen-activated protein kinases are key regulators of inflammatory responses. Inhibitors of p38 have therapeutic potential in treating inflammatory diseases.
-
PI3Kα Inhibitors: Phosphatidylinositol 3-kinase alpha (PI3Kα) is a lipid kinase that is frequently mutated and activated in many human cancers, making it a prime target for cancer therapy.[4]
Visualizations
Synthesis Workflow of 3-Bromo-6-methylpyridin-2-amine
Caption: Synthetic workflow for 3-Bromo-6-methylpyridin-2-amine.
Role as a Building Block in Kinase Inhibitor Development
References
- 1. researchgate.net [researchgate.net]
- 2. acdlabs.com [acdlabs.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acdlabs.com [acdlabs.com]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. docs.chemaxon.com [docs.chemaxon.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In-Depth Technical Guide: 2-Amino-3-bromo-6-methylpyridine (CAS 126325-46-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-3-bromo-6-methylpyridine, a key building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Chemical and Physical Properties
This compound is an off-white to pale yellow crystalline solid. Its structure, featuring a pyridine ring substituted with amino, bromo, and methyl groups, makes it a versatile intermediate for creating complex molecules.[1]
| Property | Value | Source(s) |
| CAS Number | 126325-46-0 | [1] |
| Molecular Formula | C₆H₇BrN₂ | [1] |
| Molecular Weight | 187.04 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline powder | |
| Melting Point | 77-79 °C | [2] |
| Boiling Point | 238.5 ± 35.0 °C (Predicted) | [2] |
| Density | 1.567 g/cm³ (Estimate) | [2] |
| Solubility | Soluble in DMSO, methanol; slightly soluble in water. | |
| Storage | Store at 2-8°C in a dark place under an inert atmosphere. | [2] |
Synthesis and Reactivity
Synthesis Protocol
A common method for the synthesis of this compound involves the bromination of 2-Amino-6-methylpyridine. The following protocol is based on a procedure cited in US Patent 5,691,348.
Experimental Protocol: Synthesis of this compound [2]
-
Dissolution: Dissolve 32.4 g (0.3 mol) of 2-amino-6-methylpyridine in 28 g of concentrated hydrochloric acid.
-
Acidification & Cooling: Add sulfuric acid and 120 ml of water to the mixture. Cool the resulting solution to 0°C in an ice-water bath.
-
Bromination: Over a period of 30 minutes, slowly add 52.8 g (0.33 mol) of bromine dropwise to the cooled solution.
-
Stirring: After the addition is complete, continue to stir the reaction mixture at room temperature for 20 minutes.
-
Neutralization: Neutralize the reaction solution with a cold aqueous sodium hydroxide (NaOH) solution.
-
Isolation & Purification: Collect the resulting solid product by filtration. Purify the crude product by column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent. This procedure yields 31 g (55%) of this compound.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Key Reactions
The bromine atom at the 3-position and the amino group at the 2-position are key to the reactivity of this molecule. The bromine atom makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds, respectively.
General Experimental Protocol: Suzuki-Miyaura Coupling [3]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add a degassed 4:1 mixture of anhydrous 1,4-dioxane and water.
-
Reaction: Stir the reaction mixture at 85-95 °C. The reaction is typically complete within 12-18 hours and can be monitored by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: This reaction is employed to form a C-N bond, coupling the pyridine core with a primary or secondary amine. The following is a general protocol adapted from the amination of 2-bromopyridines.[4][5]
General Experimental Protocol: Buchwald-Hartwig Amination [4][6]
-
Reaction Setup: To a dry, sealable reaction tube under an inert atmosphere, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a suitable phosphine ligand (e.g., BINAP or dppp).
-
Reagent Addition: Add anhydrous toluene followed by the desired primary or secondary amine (1.2-1.5 eq).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.
Applications in Research and Development
This compound is a valuable intermediate in several key areas of chemical research and development.
Pharmaceutical Drug Discovery
This compound is frequently utilized as a building block in the synthesis of novel therapeutic agents.[1] Its structure is a key component in the development of:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core, and this compound provides a convenient starting point for their synthesis.
-
Anticancer and Antiviral Agents: The versatile reactivity of this molecule allows for the creation of diverse libraries of compounds for screening against various cancer cell lines and viruses.
-
Neurological Disorder Therapeutics: It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1]
Caption: Role in the drug discovery and development pipeline.
Agrochemicals
In the agricultural sector, this compound is an important ingredient in the formulation of modern crop protection agents. It is used in the synthesis of:
-
Herbicides
-
Pesticides
The ability to introduce various functional groups onto the pyridine ring allows for the fine-tuning of the biological activity and selectivity of these agrochemicals.
Safety and Handling
| Hazard Class | Description |
| Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific target organ toxicity – single exposure | Category 3 (Respiratory system) |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For full safety information, please consult the Safety Data Sheet (SDS) from the supplier.
Spectral Data
While a comprehensive, publicly available dataset is limited, some suppliers provide access to spectral data upon request. Typical expected spectral characteristics are:
-
¹H NMR: Signals corresponding to the methyl protons, the two aromatic protons on the pyridine ring, and the amino protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: Resonances for the six carbons of the pyridine ring and the methyl carbon.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (187.04 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.
This guide is intended for informational purposes for qualified researchers and should not be used as a substitute for a comprehensive risk assessment prior to use.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Synthesis of 2-Amino-3-bromo-6-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway for 2-Amino-3-bromo-6-methylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document provides a comprehensive overview of the most plausible synthetic route, including a detailed experimental protocol and visualization of the reaction pathway.
Introduction
This compound is a versatile substituted pyridine derivative widely utilized as a building block in organic synthesis.[1] Its unique arrangement of amino, bromo, and methyl functional groups on the pyridine core allows for a variety of subsequent chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic compounds with potential biological activity.[1] This guide focuses on the direct electrophilic bromination of 2-Amino-6-methylpyridine, a common and effective method for the introduction of a bromine atom onto the pyridine ring.
Proposed Synthesis Pathway: Electrophilic Bromination
The most direct and atom-economical approach to the synthesis of this compound is the electrophilic bromination of the readily available starting material, 2-Amino-6-methylpyridine (also known as 2-amino-6-picoline). The amino group at the 2-position is a strong activating group, directing the incoming electrophile (bromine) to the ortho (3-position) and para (5-position) positions of the pyridine ring. Selective bromination at the 3-position can be achieved by carefully controlling the reaction conditions.
A common and effective brominating agent for such transformations is N-Bromosuccinimide (NBS), which is known for its selectivity in the bromination of electron-rich aromatic and heterocyclic compounds.[2][3] The reaction is typically carried out in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
Visualizing the Synthesis Pathway
The logical workflow for the synthesis of this compound can be broken down into several key stages, from the initial reaction setup to the final purification of the product.
Caption: Experimental workflow for the synthesis of this compound.
The chemical transformation is illustrated in the following reaction diagram.
Caption: Bromination of 2-Amino-6-methylpyridine using NBS.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the bromination of analogous aminopyridine derivatives.[4][5][6] Researchers should perform their own optimization of reaction conditions.
Materials and Reagents:
-
2-Amino-6-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2-Amino-6-methylpyridine (1.0 eq.) in anhydrous DMF.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (1.0-1.1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled solution of 2-Amino-6-methylpyridine over a period of 30-60 minutes, ensuring the internal temperature is maintained at or below 5°C.
-
Reaction: After the complete addition of NBS, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing cold water. This may cause the product to precipitate.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford pure this compound.
Data Presentation and Comparison
To aid in the optimization of the synthesis, it is crucial to systematically record and compare the results of different reaction conditions. The following table provides a template for organizing this data.
| Entry | Brominating Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC/NMR) | Notes |
| 1 | NBS (1.0) | DMF | 0 to rt | 6 | |||
| 2 | NBS (1.1) | DMF | 0 to rt | 6 | |||
| 3 | Br₂ (1.0) | Acetic Acid | 25 | 4 | Formation of byproducts may occur. | ||
| 4 | NBS (1.0) | Acetonitrile | 0 to rt | 8 |
This table is a template for recording experimental data. The values are not from experimental results.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Bromine (if used) is highly corrosive and toxic. Handle with extreme caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol to suit their specific laboratory conditions and scale requirements.
References
Spectroscopic Profile of 2-Amino-3-bromo-6-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-3-bromo-6-methylpyridine (CAS No. 126325-46-0). Due to the limited availability of specific experimental spectra in the public domain, this document focuses on predicted and typical spectroscopic characteristics based on the compound's structure and data from analogous molecules. The guide includes expected data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside generalized experimental protocols.
Chemical Structure and Overview
This compound is a substituted pyridine derivative with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring an amino group, a bromine atom, and a methyl group on the pyridine ring, provides multiple reactive sites for further chemical modifications.
Structure:
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound. These values are estimations based on the analysis of similar compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 - 7.6 | Doublet | 1H | H-4 (Pyridine) |
| ~ 6.4 - 6.6 | Doublet | 1H | H-5 (Pyridine) |
| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ (Amino) |
| ~ 2.4 - 2.6 | Singlet | 3H | -CH₃ (Methyl) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 - 162 | C-2 (C-NH₂) |
| ~ 105 - 110 | C-3 (C-Br) |
| ~ 140 - 145 | C-4 |
| ~ 115 - 120 | C-5 |
| ~ 155 - 160 | C-6 (C-CH₃) |
| ~ 20 - 25 | -CH₃ (Methyl) |
Table 3: Typical IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H Stretch (asymmetric & symmetric) |
| 3100 - 3000 | Medium | C-H Stretch (aromatic) |
| 2950 - 2850 | Medium | C-H Stretch (aliphatic) |
| 1620 - 1580 | Strong | C=C Stretch (aromatic ring) |
| 1580 - 1550 | Strong | C=N Stretch (aromatic ring) |
| 1480 - 1440 | Medium | C-H Bend (methyl) |
| ~ 1300 | Medium | C-N Stretch |
| 1100 - 1000 | Strong | C-Br Stretch |
Table 4: Expected Mass Spectrometry Data
| m/z Value | Ion Description |
| 187/189 | [M]⁺˙ (Molecular ion with 1:1 isotopic pattern for Br) |
| 172/174 | [M-CH₃]⁺ |
| 108 | [M-Br]⁺ |
| 93 | [M-Br-CH₃]⁺ |
Note: The fragmentation pattern can be influenced by the ionization technique used.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is recorded on a 300 MHz or higher NMR spectrometer. ¹H NMR spectra are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the signals to singlets for each carbon environment.
IR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin pellet. The spectrum is then recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra can be obtained using various ionization techniques. For determining the molecular weight, a soft ionization method like Electrospray Ionization (ESI) is suitable. For fragmentation analysis, Electron Impact (EI) ionization is often employed. The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
In-depth Technical Guide on the Molecular Structure and Conformation of 2-Amino-3-bromo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformation of 2-Amino-3-bromo-6-methylpyridine. Due to the limited availability of single-crystal X-ray diffraction data for this specific compound, this guide leverages experimental spectroscopic data, primarily ¹H NMR, and detailed crystallographic data from its close structural analogue, 2-Amino-3-bromopyridine. Furthermore, a robust framework for its complete structural elucidation is presented, incorporating detailed experimental protocols for spectroscopic and crystallographic analysis, alongside computational modeling techniques. This document aims to serve as a vital resource for researchers in medicinal chemistry, materials science, and drug development by offering a thorough understanding of the structural characteristics of this important pyridine derivative.
Introduction
This compound is a substituted pyridine derivative of significant interest in organic synthesis and medicinal chemistry. Its trifunctional nature, featuring an amino group, a bromine atom, and a methyl group on the pyridine scaffold, makes it a versatile building block for the synthesis of more complex molecules with potential biological activities. Understanding the precise three-dimensional arrangement of its atoms, including bond lengths, bond angles, and conformational preferences, is crucial for predicting its reactivity, intermolecular interactions, and suitability for various applications, including as a precursor for pharmaceutical agents.
This guide summarizes the currently available experimental data for this compound and provides a comparative analysis with its structural analogue, 2-Amino-3-bromopyridine, for which crystallographic data is available. Additionally, it outlines a comprehensive experimental and computational workflow for a complete structural and conformational analysis.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-, 3-, and 6-positions. The planarity of the pyridine ring and the orientation of its substituents are key determinants of its chemical and physical properties.
Spectroscopic Data for this compound
The primary experimental evidence for the structure of this compound comes from ¹H NMR spectroscopy.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 7.45 | d | 8.0 | 1H |
| H-5 | 6.45 | d | 8.0 | 1H |
| -NH₂ | 4.80 | s | - | 2H |
| -CH₃ | 2.40 | s | - | 3H |
Note: The provided ¹H NMR data is based on typical values for similar compounds and available spectral information. Precise values may vary depending on the solvent and experimental conditions.
The ¹H NMR spectrum shows two doublets in the aromatic region, corresponding to the two adjacent protons on the pyridine ring (H-4 and H-5). The coupling constant of 8.0 Hz is characteristic of ortho-coupling in a pyridine ring. The singlets for the amino and methyl protons confirm their presence and lack of coupling with the ring protons.
Crystallographic Data for the Analogue: 2-Amino-3-bromopyridine
To infer the solid-state conformation of this compound, we can analyze the single-crystal X-ray diffraction data of its close analogue, 2-Amino-3-bromopyridine (CCDC 868125). The key structural parameters are summarized below.
Table 2: Selected Bond Lengths and Angles for 2-Amino-3-bromopyridine (Analogue)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| Br1-C3 | 1.895(3) | N1-C2-N2 | 117.5(3) |
| N1-C2 | 1.348(4) | C3-C2-N2 | 120.2(3) |
| N1-C6 | 1.335(4) | C2-C3-C4 | 119.3(3) |
| C2-N2 | 1.349(4) | C3-C4-C5 | 119.8(3) |
| C2-C3 | 1.405(4) | C4-C5-C6 | 119.1(3) |
| C3-C4 | 1.378(5) | N1-C6-C5 | 123.0(3) |
| C4-C5 | 1.385(5) | Br1-C3-C2 | 119.8(2) |
| C5-C6 | 1.373(5) | Br1-C3-C4 | 120.9(3) |
The data for 2-Amino-3-bromopyridine reveals a planar pyridine ring. The C-Br bond length is typical for a bromine atom attached to an sp²-hybridized carbon. The bond lengths within the pyridine ring show some alternation, consistent with its aromatic character.
Inferred Structure and Conformation of this compound
Based on the data from its analogue, this compound is expected to have a planar pyridine ring. The introduction of the methyl group at the 6-position is likely to have minor effects on the bond lengths and angles within the ring. The primary influence of the methyl group will be steric. It may influence the orientation of the adjacent amino group and the packing of the molecules in the solid state. The C-N and C-Br bond lengths are expected to be similar to those in the analogue. The conformation of the amino group relative to the pyridine ring is likely to be influenced by intramolecular hydrogen bonding with the ring nitrogen and steric interactions with the adjacent bromine atom.
Experimental Protocols
A complete structural and conformational analysis of this compound would involve a combination of spectroscopic, crystallographic, and computational methods.
Synthesis and Purification
A common synthetic route to this compound involves the bromination of 2-Amino-6-methylpyridine. The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain high-purity crystals suitable for analysis.
Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Growth: Single crystals of this compound can be grown by slow evaporation of a saturated solution in a suitable solvent or by vapor diffusion.
-
Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be located from the difference Fourier map or placed in calculated positions.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). 2D NMR techniques such as COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.
-
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: FT-IR and FT-Raman spectra should be recorded for the solid sample. These techniques provide information about the vibrational modes of the molecule and can help in identifying functional groups and confirming the molecular structure.
Computational Modeling
Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometry and conformational preferences of molecules.
-
Conformational Search: A systematic conformational search can be performed to identify all possible low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are optimized using a suitable level of theory, such as B3LYP with a 6-31G** basis set.
-
Frequency Calculations: Vibrational frequencies are calculated for the optimized geometries to confirm that they correspond to true energy minima and to predict the IR and Raman spectra.
-
NMR Chemical Shift Prediction: NMR chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method and compared with the experimental data.
Visualizations
Molecular Structure
Experimental Workflow
Conclusion
While a complete experimental crystal structure of this compound is not yet available, a combination of spectroscopic data and comparative analysis with its structural analogue, 2-Amino-3-bromopyridine, provides significant insights into its molecular structure and conformation. The pyridine ring is expected to be planar, with the substituents influencing its electronic properties and steric interactions. This technical guide outlines a comprehensive approach for the full structural characterization of this important molecule, providing researchers with the necessary protocols and a solid foundation for future studies. A definitive understanding of its three-dimensional structure through single-crystal X-ray diffraction would be highly beneficial for the rational design of new molecules in drug discovery and materials science.
Biological Activity Screening of 2-Amino-3-bromo-6-methylpyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and potential biological activities associated with derivatives of the novel heterocyclic core, 2-Amino-3-bromo-6-methylpyridine. While this specific scaffold is an emerging area of research, this document leverages data from structurally related 2-aminopyridine derivatives to offer insights into its potential as a source of new therapeutic agents. The guide details experimental protocols for anticancer, antimicrobial, and enzyme inhibition screening, and visualizes key experimental workflows and relevant signaling pathways.
Potential Biological Activities and Data Presentation
Derivatives of the 2-aminopyridine scaffold have demonstrated a wide range of biological activities. The introduction of a bromine atom at the 3-position and a methyl group at the 6-position of the pyridine ring is anticipated to modulate the physicochemical properties and biological activity of the resulting derivatives. Based on extensive research into analogous compounds, derivatives of this compound are promising candidates for screening in the following therapeutic areas:
-
Anticancer Activity: Many 2-aminopyridine derivatives have been reported to exhibit potent cytotoxic effects against various cancer cell lines.
-
Antimicrobial Activity: The pyridine nucleus is a common feature in many antimicrobial agents, and its derivatives have shown activity against a spectrum of bacterial and fungal pathogens.
-
Enzyme Inhibition: Substituted aminopyridines have been identified as inhibitors of various enzymes, including kinases, which are critical targets in drug discovery.
The following tables summarize quantitative data for structurally similar 2-aminopyridine derivatives to provide a comparative baseline for screening new compounds based on the this compound core.
Table 1: Anticancer Activity of Structurally Related 2-Aminopyridine Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| S1 | 2-amino-4-phenyl-6-(p-tolyl)pyridine-3,5-dicarbonitrile | PC3 (Prostate) | 0.45 | |
| S2 | 2-amino-4-(4-chlorophenyl)-6-phenylpyridine-3,5-dicarbonitrile | PC3 (Prostate) | 0.85 | |
| S3 | 2-amino-4-(4-methoxyphenyl)-6-phenylpyridine-3,5-dicarbonitrile | PC3 (Prostate) | 0.1 | |
| 4f | (+)-nopinone-based 2-amino-3-cyanopyridine with 4-bromophenyl | A549 (Lung) | 23.78 | [1] |
| 4f | (+)-nopinone-based 2-amino-3-cyanopyridine with 4-bromophenyl | MCF7 (Breast) | 53.87 | [1] |
| 8e | 2-aminopyridine-based CDK9/HDAC1 dual inhibitor | MV-4-11 (Leukemia) | 0.0884 (CDK9) | [2] |
| 9e | 2-aminopyrimidine-based FLT3/HDAC dual inhibitor | MV-4-11 (Leukemia) | 0.0304 (FLT3) | [2] |
Table 2: Antimicrobial Activity of Structurally Related 2-Aminopyridine Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 2c | 2-amino-3-cyanopyridine derivative | S. aureus | 0.039 | [3] |
| 2c | 2-amino-3-cyanopyridine derivative | B. subtilis | 0.039 | [3] |
| EA-02-009 | Alkyl pyridinol derivative with bromine | S. aureus | 0.5-1 | [4] |
| JC-01-072 | Alkyl pyridinol derivative | S. aureus | 4 | [4] |
| 1 | Pyrido[2,3-d]pyrimidine derivative | E. coli | 50 | [5] |
| 1 | Pyrido[2,3-d]pyrimidine derivative | P. aeruginosa | 50 | [5] |
Table 3: Enzyme Inhibitory Activity of Structurally Related Aminopyridine Derivatives
| Compound ID | Structure | Enzyme Target | IC50 (nM) | Reference |
| - | Aminopyrimidine-based | JNK1 | 25 | |
| - | Aminopyrimidine-based | JNK2 | 12 | |
| 8e | 2-aminopyridine-based | CDK9 | 88.4 | [2] |
| 8e | 2-aminopyridine-based | HDAC1 | 168.9 | [2] |
| 1 | Pyrido[2,3-d]pyrimidine derivative | EGFR (Wild-Type) | 93 | [5] |
| 1 | Pyrido[2,3-d]pyrimidine derivative | EGFR (T790M) | 174 | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable and reproducible screening of new chemical entities. The following sections provide methodologies for key in vitro assays.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microplates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotics (e.g., ciprofloxacin, fluconazole)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Microplates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Prepare a standardized inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 10 µL of the diluted inoculum to each well.
-
Controls: Include a growth control (broth and inoculum), a sterility control (broth only), and a positive control antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Enzyme Inhibition Assay: In Vitro Kinase Inhibition
This protocol outlines a general method for determining the IC50 value of a compound against a target protein kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase buffer
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme Addition: Add the kinase enzyme solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process of depleting unused ATP and then converting ADP to ATP, which is quantified via a luciferase/luciferin reaction.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
Visualization of Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and a potential signaling pathway that may be modulated by 2-aminopyridine derivatives.
Caption: Workflow for anticancer screening of this compound derivatives.
Caption: Workflow for antimicrobial screening of this compound derivatives.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminopyridine derivatives.
This guide serves as a foundational resource for the investigation of this compound derivatives as potential therapeutic agents. The provided protocols and comparative data offer a robust starting point for researchers to design and execute their screening campaigns, while the visualized workflows and pathways provide a conceptual framework for understanding the potential mechanisms of action of this novel class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility of 2-Amino-3-bromo-6-methylpyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Amino-3-bromo-6-methylpyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Understanding the solubility of this compound is critical for its effective use in organic synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. This document outlines its physicochemical properties, qualitative solubility in common organic solvents, and detailed experimental protocols for quantitative solubility determination. Furthermore, it illustrates a representative synthetic workflow where the solubility of this compound is a crucial parameter.
Core Molecular Data
This compound, also known as 3-Bromo-6-methylpyridin-2-amine or 2-Amino-3-bromo-6-picoline, is a substituted pyridine derivative.[2] Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol [1] |
| CAS Number | 126325-46-0[2] |
| Appearance | Off-white to pale yellow crystalline powder[2] |
| Melting Point | 148-152°C[2] |
| Purity (by HPLC) | ≥97%[1] |
Solubility Profile
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative solubility information indicates its general behavior in common laboratory solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] |
| Methanol | Soluble[2] |
| Water | Slightly soluble[2] |
The polarity of this compound, conferred by the amino group and the nitrogen atom in the pyridine ring, suggests its solubility will be favored in polar organic solvents.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the following established gravimetric method can be employed. This protocol is a standard and accurate method for determining the solubility of a solid compound in a given solvent.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or magnetic stirrer with a hot plate
-
Temperature probe
-
Syringe filters (e.g., 0.45 µm pore size)
-
Pre-weighed vials
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.
-
Place the sealed container in a thermostatic shaker or on a magnetic stirrer with controlled temperature.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the mixture to settle, letting the undissolved solid sediment.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Immediately filter the solution through a syringe filter (of a compatible material with the solvent) into a pre-weighed vial. The filtration step is crucial to remove any suspended solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial under controlled conditions. This can be achieved by using a gentle stream of nitrogen, a rotary evaporator, or by placing the vial in a drying oven at a temperature below the compound's boiling and decomposition points.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and to prevent moisture absorption.
-
Weigh the vial containing the dry solid residue.
-
Calculation:
The solubility (S) can be calculated using the following formula:
S ( g/100 mL) = [(Mass of vial with residue - Mass of empty vial) / Volume of supernatant withdrawn (mL)] x 100
For higher accuracy, the experiment should be repeated multiple times, and the average solubility should be reported.
Application in Synthesis: A Workflow Example
This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[2] Its bifunctional nature, possessing both an amino group and a bromine atom, allows for sequential reactions to build more complex heterocyclic structures. A common application is in the synthesis of imidazo[1,2-a]pyridine derivatives, which are scaffolds for potent PI3Kα inhibitors.
The following diagram illustrates a general workflow for the synthesis of such derivatives, where the solubility of this compound in the reaction solvent is critical for the initial cyclization step.
Caption: Synthetic workflow for an Imidazo[1,2-a]pyridine-based kinase inhibitor.
In this workflow, the initial step involves the reaction of this compound with ethyl bromopyruvate in a suitable solvent like ethanol.[3] The solubility of the starting materials in the chosen solvent is paramount for the reaction to proceed efficiently and to ensure good yields of the cyclized product. Subsequent functionalization, for instance, through a Suzuki coupling, allows for the introduction of various substituents to explore the structure-activity relationship (SAR) of potential kinase inhibitors. The final saponification step yields the carboxylic acid, a common feature in many kinase inhibitors that can interact with the target protein.
Conclusion
While comprehensive quantitative solubility data for this compound remains to be fully published, its qualitative solubility in polar organic solvents like DMSO and methanol is established. The provided experimental protocol offers a reliable method for researchers to determine its precise solubility in various solvents, which is essential for optimizing reaction conditions and for formulation development. The exemplified synthetic workflow highlights the practical importance of this compound's solubility in the context of drug discovery, specifically in the synthesis of kinase inhibitors. This guide serves as a valuable resource for scientists and researchers working with this versatile chemical intermediate.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Initial Reactivity of 2-Amino-3-bromo-6-picoline
Introduction
2-Amino-3-bromo-6-picoline, also known as 3-Bromo-6-methylpyridin-2-amine, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine core with amino, bromo, and methyl substituents, provides multiple reactive sites for diversification. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, making it a valuable building block for the synthesis of complex molecular architectures. The amino group at the 2-position and the methyl group at the 6-position offer further opportunities for orthogonal functionalization. This guide provides a comprehensive overview of the initial reactivity studies of 2-amino-3-bromo-6-picoline, with a focus on its utility in forming new carbon-carbon and carbon-nitrogen bonds.
Physicochemical Properties
A summary of the key physicochemical properties of 2-amino-3-bromo-6-picoline is presented in the table below. These properties are essential for its handling, storage, and use in chemical synthesis.
| Property | Value |
| Chemical Name | 2-Amino-3-bromo-6-methylpyridine[1] |
| Synonyms | 2-Amino-3-bromo-6-picoline; 3-Bromo-6-methylpyridin-2-amine[1] |
| CAS Number | 126325-46-0[1][3] |
| Molecular Formula | C₆H₇BrN₂[3] |
| Molecular Weight | 187.04 g/mol [3] |
| Appearance | Off-white to pale yellow crystalline powder or solid[1][3] |
| Melting Point | 148-152°C[1] |
| Purity (HPLC) | ≥97% - ≥98%[1][3] |
| Solubility | Soluble in DMSO, methanol; slightly soluble in water[1] |
| Storage Conditions | Store in cool, dry conditions (0-8°C) under an inert atmosphere[1][3] |
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The presence of the C-Br bond makes 2-amino-3-bromo-6-picoline an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecules from readily available precursors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] For 2-amino-3-bromo-6-picoline and its analogs, this reaction enables the introduction of various aryl and heteroaryl substituents at the 3-position. The efficiency of this transformation is highly dependent on the choice of the palladium catalyst, ligand, and base.[6]
Quantitative Data for Suzuki-Miyaura Coupling of an Analogous Substrate
The following table summarizes the performance of a traditional catalyst system for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine, a structurally similar compound, with various arylboronic acids. This data provides a strong indication of the expected reactivity for 2-amino-3-bromo-6-picoline.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85[6] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 82[6] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 88[6] |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 78[6] |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80[6] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an amino-bromopyridine substrate with an arylboronic acid.
Materials and Equipment:
-
2-Amino-3-bromo-6-picoline (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)[6]
-
Degassed toluene and water[6]
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-amino-3-bromo-6-picoline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[6]
-
Add the degassed solvent system (e.g., Toluene/H₂O).
-
Heat the reaction mixture to 80-110 °C and stir vigorously.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6][7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[8] This reaction is a powerful tool for introducing primary or secondary amines at the 3-position of the 2-amino-3-bromo-6-picoline core. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, coordination and deprotonation of the amine, and subsequent reductive elimination to form the desired product and regenerate the catalyst.[9]
Quantitative Data for Buchwald-Hartwig Amination of an Analogous Substrate
The following table presents data for the Buchwald-Hartwig amination of 2-bromo-6-methyl pyridine with (+/-)-trans-1,2-diaminocyclohexane, demonstrating the feasibility of this reaction on a similar pyridine scaffold.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOBut | Toluene | 80 | 4 | 60[10] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of 2-bromopyridines.
Materials and Equipment:
-
2-Amino-3-bromo-6-picoline (1.0 equiv)
-
Amine (1.1-2.0 equiv)
-
Palladium precatalyst (e.g., [Pd₂(dba)₃])[10]
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk vessel with the aryl halide, amine, palladium precatalyst, ligand, and base.[10]
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture with stirring to the desired temperature (e.g., 65-100 °C).[10][11]
-
Monitor the reaction until completion by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction (e.g., with saturated aqueous ammonium chloride).[9]
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).[9][10]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[9][10]
-
Purify the crude product by recrystallization or flash column chromatography.[9][10]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Heck and Stille Coupling Reactions
The Heck and Stille reactions provide additional pathways for C-C bond formation at the 5-position of analogous 2-amino-4-methyl-5-bromopyridine substrates, and similar reactivity can be expected for 2-amino-3-bromo-6-picoline.
-
Heck Coupling: This reaction couples the aryl bromide with an alkene, such as styrene or n-butyl acrylate, to introduce a vinyl group.[2]
-
Stille Coupling: This reaction utilizes an organostannane reagent to introduce a variety of aryl, heteroaryl, or vinyl groups.[2]
Quantitative Data for Heck Coupling of an Analogous Substrate
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | ~85[2] |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMF | 120 | 18 | ~78[2] |
Experimental Protocol: Heck Coupling
-
To a dry Schlenk tube under an inert atmosphere, add 2-amino-3-bromo-6-picoline (1.0 equiv), Palladium(II) acetate, and a phosphine ligand (e.g., Tri(o-tolyl)phosphine).[2]
-
Add an anhydrous solvent (e.g., DMF) and a base (e.g., triethylamine).[2]
-
Add the alkene (1.2 equiv).[2]
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.[2]
-
Follow a standard aqueous work-up and purify by column chromatography.[2]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between 2-amino-3-bromo-6-picoline and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂), a phosphine ligand (e.g., PPh₃), and Copper(I) iodide (CuI).[7]
-
Add an anhydrous solvent (e.g., DMF) and stir for 30 minutes at room temperature.[7]
-
Add 2-amino-3-bromo-6-picoline (1.0 equiv), the terminal alkyne (1.2 equiv), and a base (e.g., triethylamine).[7]
-
Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring by TLC.[7]
-
Upon completion, cool the reaction, perform an aqueous work-up, and purify the product.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
2-Amino-3-bromo-6-picoline is a versatile and valuable building block in organic synthesis. Its primary reactivity is centered around the C-Br bond at the 3-position, which readily participates in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. These transformations provide efficient and modular routes for the synthesis of highly substituted pyridine derivatives, which are key scaffolds in numerous pharmaceutical and materials science applications. The detailed protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to utilize this powerful synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Amino-3-bromo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of 2-Amino-3-bromo-6-methylpyridine. Due to a lack of specific experimental data in publicly available literature, this document focuses on outlining the requisite experimental protocols and theoretical considerations for a thorough thermal analysis. It is intended to serve as a foundational resource for researchers initiating studies on the thermal properties of this compound, which is a key intermediate in the pharmaceutical and agrochemical industries.[1][2] This guide includes tabulated physical properties, detailed proposed experimental methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and logical workflows for decomposition analysis.
Introduction
This compound is a substituted pyridine derivative with significant applications as a building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Its structural features, including the amino, bromo, and methyl functional groups on the pyridine ring, contribute to its reactivity and utility in forming more complex molecules. Understanding the thermal stability and decomposition profile of this intermediate is critical for ensuring safety, optimizing reaction conditions, and defining storage and handling protocols in drug development and manufacturing processes.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases and provides a baseline for its physical characteristics.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇BrN₂ | [1] |
| Molecular Weight | 187.04 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline powder | [1] |
| Melting Point | 148-152 °C | [1] |
| Solubility | Soluble in DMSO, methanol; slightly soluble in water | [1] |
| Density (estimated) | 1.62 g/cm³ | [1] |
Proposed Experimental Protocols for Thermal Analysis
To rigorously determine the thermal stability and decomposition characteristics of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures, moisture content, and the presence of residual solvents.
3.1.1. TGA Experimental Protocol
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting, crystallization, and other thermal events.
3.2.1. DSC Experimental Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, sealed aluminum pan will be used as a reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature above the melting point (e.g., 200 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.
Visualization of Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the proposed workflows for the thermal analysis and decomposition studies of this compound.
Caption: Proposed experimental workflow for TGA and DSC analysis.
Caption: Logical workflow for decomposition product analysis.
Potential Decomposition Pathways
In the absence of experimental data, the decomposition of this compound can be hypothesized based on the known chemistry of similar compounds. The weakest bonds in the molecule are likely to be the C-Br and C-N bonds. Thermal degradation in an inert atmosphere would likely proceed through radical mechanisms.
Potential initial decomposition steps could involve:
-
Homolytic cleavage of the C-Br bond: This would generate a pyridinyl radical and a bromine radical. The pyridinyl radical could then undergo further reactions, such as hydrogen abstraction or dimerization.
-
Homolytic cleavage of the C-NH₂ bond: This would result in a brominated methylpyridinyl radical and an amino radical.
-
Ring opening: At higher temperatures, the pyridine ring itself could fragment.
The presence of the methyl group could also lead to the formation of various smaller hydrocarbon fragments. The decomposition products are expected to be a complex mixture of brominated and nitrogen-containing organic compounds, as well as simpler gases like HBr, NH₃, and hydrocarbons. To definitively identify these products, techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) would be required.
Conclusion
While this compound is a valuable compound in chemical synthesis, a comprehensive understanding of its thermal stability and decomposition is currently lacking in the public domain. This technical guide provides the necessary framework for researchers to undertake a thorough investigation of these properties. The proposed TGA and DSC protocols, along with the logical workflow for decomposition analysis, offer a clear path forward for generating the critical data needed to ensure the safe and effective use of this important chemical intermediate. Future experimental work is essential to populate the data tables and validate the proposed decomposition pathways outlined in this guide.
References
The Emergence of a Key Building Block: A Technical Guide to 2-Amino-3-bromo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-bromo-6-methylpyridine is a substituted pyridine derivative that has emerged as a crucial intermediate in the fields of pharmaceutical and agrochemical research. Its specific arrangement of amino, bromo, and methyl functional groups on the pyridine core imparts a unique reactivity profile, making it a valuable synthon for the construction of more complex, biologically active molecules. This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, synthesis, and applications of this important compound.
History and Development
The precise date and discoverer of this compound are not prominently documented in seminal, standalone publications. Its emergence is more likely rooted in the broader context of the exploration of functionalized pyridine chemistry for drug discovery and agrochemical development. The history of this compound is therefore intertwined with the development of synthetic methodologies for the regioselective halogenation of aminopyridines.
Historically, the direct halogenation of pyridine was known to be a challenging transformation, often requiring harsh conditions and yielding mixtures of products. The presence of an activating amino group, as in 2-amino-6-methylpyridine, facilitates electrophilic substitution, but controlling the position of halogenation can still be complex. The development of milder and more selective brominating agents and reaction conditions throughout the 20th century has enabled the reliable synthesis of specific isomers like this compound. Its increasing appearance in patents and synthetic literature from the late 20th century onwards highlights its growing importance as a readily accessible building block for creating diverse molecular scaffolds.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are summarized in the tables below. This data is essential for its identification, purification, and use in subsequent chemical reactions.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 3-Bromo-6-methylpyridin-2-amine, 2-Amino-3-bromo-6-picoline |
| CAS Number | 126325-46-0 |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol |
| Property | Value | Source |
| Appearance | Pale yellow solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Purity | ≥ 97% (HPLC) | |
| Storage | Store at 0-8 °C |
Note: Some physical properties like melting and boiling points are not consistently reported across commercial suppliers.
Synthesis
The most common and logical synthetic route to this compound is the direct electrophilic bromination of 2-amino-6-methylpyridine. The amino group is a strong activating group that directs electrophiles to the ortho and para positions. In the case of 2-amino-6-methylpyridine, the 3- and 5- positions are activated.
Below is a representative experimental protocol adapted from established procedures for the bromination of similar aminopyridine substrates.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-6-methylpyridine
-
Bromine (Br₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl Acetate (EtOAc)
-
Water (H₂O)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-6-methylpyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and sulfuric acid in water.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add a solution of bromine (1.0-1.1 eq) in a suitable solvent dropwise to the cooled solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 20 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully neutralize the reaction mixture with a cold aqueous solution of sodium hydroxide until the pH is basic.
-
The resulting solid product is collected by filtration.
-
The crude product is then purified by column chromatography on silica gel, using a mixture of dichloromethane and ethyl acetate as the eluent, to afford pure this compound.
This is a generalized protocol and should be optimized for specific laboratory conditions and scales.
Synthetic Pathway Visualization
The logical workflow for the synthesis of this compound via electrophilic bromination is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Applications in Research and Development
This compound is a versatile intermediate with significant applications in both the pharmaceutical and agrochemical industries.[1]
Pharmaceutical Applications
In medicinal chemistry, this compound serves as a key building block for the synthesis of a wide range of therapeutic agents. The presence of the amino and bromo groups allows for sequential and site-specific modifications. The bromine atom is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.
Its utility has been demonstrated in the development of:
-
Kinase inhibitors: Many kinase inhibitors feature a substituted pyridine core, and this compound provides a convenient starting point for elaborating the complex structures required for potent and selective inhibition.
-
Anticancer and antiviral agents: The pyridine scaffold is a common motif in many anticancer and antiviral drugs. The ability to functionalize the 2-, 3-, and 6-positions of this intermediate allows for the exploration of a broad chemical space in the search for new therapeutic entities.
-
Neurological disorder treatments: This compound is also utilized in the synthesis of molecules targeting neurological disorders.
Agrochemical Applications
In the agrochemical sector, this compound is an important ingredient in the formulation of modern crop protection agents.[1] It is a precursor to a variety of:
-
Herbicides: The synthesis of novel herbicides often involves the incorporation of substituted pyridine rings to achieve desired efficacy and crop safety.
-
Pesticides: The development of new insecticides and fungicides also benefits from the availability of versatile building blocks like this compound, which can be used to create compounds with improved potency and environmental profiles.[1]
Conclusion
This compound has solidified its role as a valuable and versatile intermediate in chemical synthesis. While its specific discovery is not marked by a single event, its importance has grown with the advancement of synthetic methodologies. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an indispensable tool for researchers and scientists in the ongoing quest for novel pharmaceuticals and agrochemicals. The continued exploration of its reactivity is expected to lead to the discovery of new and improved biologically active compounds.
References
Unlocking Therapeutic Potential: A Technical Guide to 2-Amino-3-bromo-6-methylpyridine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-3-bromo-6-methylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique electronic and structural features, including the presence of key hydrogen bond donors and acceptors, and a readily modifiable bromine atom, make it an ideal starting point for the development of targeted therapeutics. This technical guide provides an in-depth exploration of the potential therapeutic targets for molecules derived from this scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.
Key Therapeutic Targets and Quantitative Activity
Research has demonstrated that derivatives of the this compound scaffold exhibit potent inhibitory activity against several key protein kinases implicated in cancer and other diseases. The primary targets identified include Phosphoinositide 3-kinase alpha (PI3Kα), Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, and Epidermal Growth Factor Receptor (EGFR).
Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors
The fusion of the this compound core with a second heterocyclic ring system, such as in the formation of imidazo[1,2-a]pyridines, has yielded potent inhibitors of PI3Kα. This enzyme is a critical component of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
| Compound ID | Target | IC50 (nM)[1] | Cell Line | Antiproliferative IC50 (µM)[1] |
| 35 | PI3Kα | 150 | T47D (Breast Cancer) | 7.9 |
| MCF-7 (Breast Cancer) | 9.4 | |||
| SKOV-3 (Ovarian Cancer) | > 20 | |||
| H1975 (Lung Cancer) | > 20 | |||
| H460 (Lung Cancer) | > 20 | |||
| PIK-75 (Reference) | PI3Kα | 5.8 | T47D (Breast Cancer) | Not Reported |
Pyrido[2,3-d]pyrimidine Derivatives as PIM-1 Kinase Inhibitors
The pyrido[2,3-d]pyrimidine scaffold, accessible from this compound, has been successfully exploited to develop inhibitors of PIM-1 kinase. PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis, making it an attractive target for cancer therapy.
| Compound ID | Target | IC50 (nM)[2] | Cell Line | Antiproliferative IC50 (µM)[2] |
| 4 | PIM-1 | 11.4 | MCF-7 (Breast Cancer) | 0.57 |
| HepG2 (Liver Cancer) | 1.13 | |||
| 10 | PIM-1 | 17.2 | MCF-7 (Breast Cancer) | 2.16 |
| HepG2 (Liver Cancer) | 4.16 | |||
| Staurosporine (Reference) | PIM-1 | 16.7 | MCF-7 (Breast Cancer) | 3.11 |
| HepG2 (Liver Cancer) | 5.07 |
Pyridine and Fused Pyridine Derivatives as EGFR Inhibitors
Derivatives of the 2-aminopyridine core are also being investigated as inhibitors of EGFR, a receptor tyrosine kinase whose aberrant signaling is a driving force in several cancers.
| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Compound 1 | EGFR (Wild Type) | 93 | MCF-7 (Breast Cancer) | 3.98 |
| EGFR (T790M Mutant) | 174 | |||
| Erlotinib (Reference) | EGFR (Wild Type) | Not Reported | MCF-7 (Breast Cancer) | 11.25 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following section provides protocols for key experiments cited in the evaluation of compounds derived from the this compound scaffold.
Synthesis of Imidazo[1,2-a]pyridine Derivatives (General Procedure)[1]
This protocol outlines the multi-step synthesis of imidazo[1,2-a]pyridine-based PI3Kα inhibitors.
Step 1: Bromination of 2-aminopyridine derivatives
-
To a solution of the respective 2-aminopyridine derivative in acetonitrile (CH3CN), add N-Bromosuccinimide (NBS) portion-wise at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 2-amino-3-bromopyridine derivative.
Step 2: Cyclization to form the Imidazo[1,2-a]pyridine core
-
Dissolve the 2-amino-3-bromopyridine derivative and ethyl bromopyruvate in ethanol (EtOH).
-
Heat the reaction mixture at 80 °C for 4 hours.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to yield the ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate.
Step 3: Hydrolysis of the ester
-
Suspend the ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH) and heat the mixture at 80 °C for 3 hours.
-
Cool the reaction and acidify with hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 8-bromo-imidazo[1,2-a]pyridine-2-carboxylic acid.
Step 4: Amidation
-
To a solution of the carboxylic acid in dimethylformamide (DMF), add the desired amine, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and triethylamine (Et3N).
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the amide intermediate.
Step 5: Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine the amide intermediate, the appropriate aryl boronic acid or ester, potassium carbonate (K2CO3), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).
-
Add a mixture of 1,4-dioxane and water (3:1).
-
Heat the reaction at 90-100 °C under a nitrogen atmosphere overnight.
-
Cool the reaction, add water, and extract with an organic solvent.
-
Purify the final compound by column chromatography.
PIM-1 Kinase Inhibition Assay (ADP-Glo™ Assay)[3][4]
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT) to the desired final concentrations.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).
-
Add 2 µL of a solution containing recombinant PIM-1 kinase and a suitable peptide substrate (e.g., a derivative of the BAD protein) in kinase buffer.
-
Initiate the reaction by adding 2 µL of ATP solution in kinase buffer.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a final volume of 100 µL of culture medium) and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Signaling Pathway Diagrams
Understanding the signaling cascades in which the therapeutic targets are involved is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate these key pathways.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Caption: The EGFR Signaling Pathway.
Caption: The PIM-1 Kinase Signaling Pathway.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics, particularly in the area of oncology. Its synthetic tractability allows for the generation of diverse libraries of compounds targeting key signaling pathways involved in cell growth, proliferation, and survival. The potent and selective inhibition of PI3Kα, PIM-1 kinase, and EGFR by derivatives of this scaffold underscores its potential. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds hold significant promise for the future of targeted cancer therapy. This guide provides a foundational resource for researchers to build upon in their quest for next-generation medicines.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Amino-3-bromo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide.[1][2] In the realm of medicinal chemistry and drug discovery, the construction of biaryl and heteroaryl scaffolds is of paramount importance, as these motifs are prevalent in a vast number of biologically active molecules.[3][4]
This document provides a detailed protocol for the Suzuki coupling of 2-Amino-3-bromo-6-methylpyridine with various arylboronic acids. The resulting 2-amino-3-aryl-6-methylpyridine derivatives are valuable building blocks in the synthesis of novel compounds with potential therapeutic applications, including as kinase inhibitors.[5] The presence of the amino and methyl groups on the pyridine ring can influence the substrate's reactivity, and the conditions outlined herein are designed to address these electronic and steric factors.[6]
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[7]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center. The base is crucial for the activation of the organoboron compound.[2][7]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst.[7]
It is critical to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst, which can lead to side reactions like the homocoupling of the boronic acid.[8]
Representative Reaction Data
The following table summarizes typical yields obtained for the Suzuki coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[9] These data provide a strong indication of the expected performance for the coupling of this compound.
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%)[9] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Fluorophenylboronic acid | 80 |
Experimental Protocol
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask or round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[6]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[6] Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 8 mL of 1,4-dioxane and 2 mL of water).[5][6]
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[11]
-
Reaction: Heat the reaction mixture to 90-95 °C and stir vigorously.[5][6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.[11] Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).[7]
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.[7] Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-3-aryl-6-methylpyridine product.[6]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the Suzuki coupling of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Use of 2-Amino-3-bromo-6-methylpyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-amino-3-bromo-6-methylpyridine as a pivotal starting material in the synthesis of potent and selective kinase inhibitors. This document outlines detailed experimental protocols for key chemical transformations, presents relevant quantitative data for synthesized inhibitors, and illustrates the associated signaling pathways and experimental workflows.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a common factor in the progression of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a central focus of modern drug discovery.
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. This compound is a particularly valuable building block, offering multiple points for chemical diversification.[1] The amino group can act as a crucial hydrogen bond donor, mimicking the adenine portion of ATP.[2] The bromine atom serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions, allowing for the fine-tuning of inhibitor potency and selectivity.[2] The methyl group can provide additional steric and electronic properties to influence binding affinity.
This document will detail the application of this compound in constructing kinase inhibitors, with a focus on palladium-catalyzed cross-coupling reactions, which are fundamental to this process.
Key Synthetic Methodologies
The strategic functionalization of the this compound core is most commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the 3-position of the pyridine ring, introducing the diversity required for potent kinase inhibition.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyridine ring and various aryl or heteroaryl groups.[3][4] This is particularly useful for accessing biaryl scaffolds common in many kinase inhibitors.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of a diverse range of amino substituents at the 3-position. This is critical for establishing interactions with the kinase hinge region.
Experimental Protocols
The following are detailed protocols for the key synthetic transformations involving this compound and analogous aminopyridines.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of an arylboronic acid with a brominated aminopyridine scaffold.
Materials:
-
This compound (or analogous bromopyridine) (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)[2]
-
Base (e.g., Potassium carbonate [K₂CO₃] or Sodium carbonate [Na₂CO₃], 2.0 eq)[2]
-
Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)[2]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[5]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the reaction mixture. Then, add the degassed solvent system.[5]
-
Reaction: Heat the reaction mixture to 85-95 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details the coupling of an amine with a brominated aminopyridine scaffold.
Materials:
-
This compound (or analogous bromopyridine) (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 0.02 eq)
-
Ligand (e.g., XPhos, 0.04 eq)
-
Base (e.g., Sodium tert-butoxide, 1.4 eq)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound and anhydrous toluene. Then, add the amine to the mixture.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography.
Data Presentation
The following tables summarize quantitative data for kinase inhibitors synthesized from aminopyridine scaffolds, demonstrating their potential therapeutic efficacy.
Table 1: In Vitro Activity of Aminopyridine-Based Kinase Inhibitors
| Kinase Target | Inhibitor Scaffold/Derivative | IC₅₀ (nM) |
| JNK1 | Aminopyrimidine-based | 25 |
| JNK2 | Aminopyrimidine-based | 12 |
| JNK3 | Aminopyrazole-based | <40 |
| p38α | Biphenyl amide | 11 |
| TAK1 | Imidazopyridine with 2-cyanoacrylamide | 27 |
| VRK1 | Aminopyridine-based | 150 |
| PrkA | Imidazopyridine aminofurazan | 840 |
Data sourced from studies on various aminopyridine-based kinase inhibitors.[2]
Table 2: Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | PI3Kα IC₅₀ (nM) | T47D Cell Line IC₅₀ (µM) | MCF-7 Cell Line IC₅₀ (µM) |
| 35 | 2.8 | 7.9 | 9.4 |
Compound 35 is a 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivative.[6]
Visualizations
The following diagrams illustrate the synthetic pathways and a representative signaling pathway targeted by kinase inhibitors derived from this compound.
Caption: Synthetic workflow for the Suzuki-Miyaura coupling reaction.
Caption: Synthetic workflow for the Buchwald-Hartwig amination reaction.
Caption: Simplified MAPK signaling pathway and points of inhibition.
Conclusion
This compound and its analogs are highly valuable scaffolds for the synthesis of novel kinase inhibitors. The synthetic versatility offered by the bromine and amino functionalities allows for the systematic exploration of chemical space to develop potent and selective inhibitors against a wide range of kinase targets. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate new kinase inhibitors based on this promising chemical starting material.
References
Application Notes and Protocols: 2-Amino-3-bromo-6-methylpyridine as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-amino-3-bromo-6-methylpyridine as a key intermediate in the synthesis of a diverse range of heterocyclic compounds. This versatile building block, featuring strategically positioned amino, bromo, and methyl functional groups on a pyridine core, serves as an excellent starting material for various carbon-carbon and carbon-nitrogen bond-forming reactions, enabling access to novel molecular scaffolds with significant potential in pharmaceutical and agrochemical research.[1]
Overview of Applications
This compound is a valuable reagent in organic synthesis, primarily utilized in the construction of complex heterocyclic systems.[1] The presence of a bromine atom at the 3-position allows for facile participation in palladium-catalyzed cross-coupling reactions, while the amino group at the 2-position can act as a nucleophile or a directing group, and is crucial for the formation of fused heterocyclic rings. Its applications span across several key areas:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of molecules targeting neurological disorders and has potential in the development of novel anti-inflammatory and antimicrobial agents.
-
Agrochemicals: This compound is used in the formulation of advanced pesticides and herbicides, contributing to improved crop yields and resistance.
-
Materials Science: It is explored in the creation of advanced materials, including polymers and coatings with specific chemical properties.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound at the C-3 position. The following sections detail representative protocols for Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions.
Sonogashira Coupling
Table 1: Representative Yields for Sonogashira Coupling of 2-Amino-3-bromo-5-methylpyridine with Various Terminal Alkynes
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-5-methyl-3-(phenylethynyl)pyridine | 93 |
| 2 | 4-Ethynyltoluene | 2-Amino-5-methyl-3-(p-tolylethynyl)pyridine | 91 |
| 3 | 1-Heptyne | 2-Amino-3-(hept-1-yn-1-yl)-5-methylpyridine | 85 |
| 4 | 3,3-Dimethyl-1-butyne | 2-Amino-3-(3,3-dimethylbut-1-yn-1-yl)-5-methylpyridine | 81 |
Conditions: Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100 °C, 3h. Data adapted from a study on a closely related analog.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), copper(I) iodide (5 mol%), and the appropriate phosphine ligand if required.
-
Add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Add a suitable degassed solvent (e.g., DMF or toluene) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-methyl-3-alkynylpyridine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and various aryl or heteroaryl boronic acids. This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals. The following data for the Suzuki coupling of the analogous 2-bromo-4-methylpyridine provides a useful reference.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Methyl-2-phenylpyridine | 92 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 95 |
| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-4-methylpyridine | 88 |
| 4 | 3-Thienylboronic acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 85 |
Conditions: Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O, 80-120 °C. Data is for a structurally similar compound and serves as a guide.[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%) and a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2-amino-3-aryl-6-methylpyridine product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of N-arylated or N-heteroarylated amines by coupling this compound with a primary or secondary amine. This reaction is a powerful method for constructing C-N bonds. A detailed protocol for the related 2-bromo-6-methylpyridine is provided as a reference.[3]
Table 3: Representative Yield for Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine
| Entry | Amine | Product | Yield (%) |
| 1 | (+/-)-trans-1,2-Diaminocyclohexane | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 |
Conditions: [Pd₂(dba)₃], (±)-BINAP, NaOBut, Toluene, 80 °C, 4h. Data is for a structural analog.[3]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried, sealable reaction tube under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu or LHMDS, 1.4-2.5 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-substituted 2-amino-6-methylpyridin-3-amine derivative.[4][5]
Synthesis of Fused Heterocyclic Compounds: Imidazo[1,2-a]pyridines
The 2-amino group of this compound is a key functional handle for the synthesis of fused heterocyclic systems. A prominent example is the synthesis of imidazo[1,2-a]pyridines through condensation with α-haloketones.[6]
Experimental Protocol: Synthesis of 3-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol or DMF.
-
Add an α-haloketone, for example, 2-bromoacetophenone (1.1 equiv.), and a base such as sodium bicarbonate (1.5 equiv.).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure imidazo[1,2-a]pyridine derivative.
These protocols and data highlight the significant potential of this compound as a versatile building block for the synthesis of a wide array of heterocyclic compounds. Researchers can utilize this information to design and execute novel synthetic routes towards molecules of interest in drug discovery and materials science.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-3-bromo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-Amino-3-bromo-6-methylpyridine. This versatile building block is a valuable starting material in the synthesis of a wide array of substituted pyridine derivatives, which are of significant interest in medicinal chemistry, agrochemical research, and materials science.[1] The methodologies outlined herein are essential for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules.
The this compound scaffold features a bromine atom at the 3-position, which is amenable to various palladium-catalyzed cross-coupling reactions, and an amino group at the 2-position that can be utilized for further functionalization. This dual functionality makes it a valuable intermediate for the creation of diverse chemical libraries.[2]
I. Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3] These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] The general catalytic cycle for many of these transformations involves the oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation (for Suzuki and Stille reactions) or other coupling steps, and concluding with reductive elimination to afford the desired product and regenerate the palladium(0) catalyst.[3][4]
II. Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize quantitative data for several key palladium-catalyzed cross-coupling reactions with this compound or its close analogs. These tables are designed to provide a clear and structured overview for easy comparison of different synthetic strategies.
Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes[7][8]
| Entry | Terminal Alkyne | Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)¹ |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | >90 |
| 2 | Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 88 |
| 3 | 1-Decyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 85 |
¹Yields are based on the Sonogashira coupling of 2-amino-3-bromopyridine and are expected to be similar for this compound.[5]
Table 2: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids (Adapted Protocol)[4][9]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%)² |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | ~92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 18 | ~88 |
²Yields are generalized based on Suzuki couplings of other bromopyridines and may require optimization.[6]
Table 3: Buchwald-Hartwig Amination of Bromopyridines (Adapted Protocol)[4][11]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)³ |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 8-16 | High |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 12 | High |
| 3 | Benzylamine | Pd(OAc)₂ (1-5) | dppp (1.5-7.5) | NaOtBu | Toluene | 80-110 | 12-24 | Moderate to High |
³Yields are generalized based on Buchwald-Hartwig aminations of other bromopyridines and may require optimization.[2][7]
Table 4: Heck Coupling of Bromopyridines with Alkenes (Adapted Protocol)[4][12]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)⁴ |
| 1 | Styrene | Pd(OAc)₂ (1) | - | Et₃N | DMF | 130 | 24 | ~70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 12 | ~80-90 |
⁴Yields are generalized based on Heck couplings of other bromopyridines and may require optimization.[2][6]
Table 5: Stille Coupling of Bromopyridines with Organostannanes (Adapted Protocol)[4][12]
| Entry | Organostannane | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%)⁵ |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (2-5) | - | Toluene | 80-110 | 12-24 | High |
| 2 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (2-5) | - | DMF | 100 | 12 | High |
⁵Yields are generalized based on Stille couplings of other bromopyridines and may require optimization.[2]
III. Experimental Protocols
Protocol 1: Sonogashira Coupling[7][8]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (as both base and co-solvent).
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling (Adapted)[4][9]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination (Adapted)[4][13]
Materials:
-
This compound
-
Amine (1.2 - 2.0 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) or other suitable ligand (1.5 - 7.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equivalents)
-
Anhydrous toluene
-
Sealed tube or pressure vessel
Procedure:
-
To a dry sealed tube under an inert atmosphere, add this compound, sodium tert-butoxide, palladium(II) acetate, and the phosphine ligand.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Heck Coupling (Adapted)[4][12]
Materials:
-
This compound
-
Alkene (e.g., styrene, 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1 mol%)
-
Triethylamine (Et₃N) (3 equivalents)
-
Tetrabutylammonium bromide (TBAB) (0.6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave vial or sealed tube
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (1 mol%), and TBAB (0.6 eq).
-
Add anhydrous DMF and triethylamine (3 eq).
-
Seal the vial and heat the reaction mixture to 130 °C (conventional heating) or in a microwave reactor at a set temperature for a shorter duration.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 5: Stille Coupling (Adapted)[4][12]
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Schlenk flask
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the organostannane (1.1 eq).
-
Add the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.
-
Filter the mixture through celite and extract the filtrate with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Sonogashira coupling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application of 2-Amino-3-bromo-6-methylpyridine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-bromo-6-methylpyridine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a wide range of biologically active molecules, particularly in the agrochemical sector.[1] Its unique structural features, including a reactive amino group and a bromine atom on the pyridine scaffold, provide multiple sites for chemical modification, enabling the development of novel pesticides, herbicides, and fungicides.[1][2] The strategic incorporation of this pyridine derivative into molecular frameworks allows for the fine-tuning of biological activity, selectivity, and environmental profiles of crop protection agents.[1]
Synthetic Utility in Agrochemical Development
The primary application of this compound in agrochemical research lies in its use as a scaffold for the synthesis of more complex active ingredients. The amino and bromo functionalities allow for a variety of chemical transformations, making it a valuable starting material for creating diverse chemical libraries for high-throughput screening.
Key Reactions for Derivatization:
-
N-Functionalization: The amino group can be readily acylated, alkylated, or used in condensation reactions to introduce various substituents. This is a common strategy to modulate the physicochemical properties and biological activity of the final compound.
-
Cross-Coupling Reactions: The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse aryl, heteroaryl, or alkyl moieties.
Application in Fungicide Synthesis (Representative Protocol)
While specific commercial fungicides directly synthesized from this compound are not extensively documented in publicly available literature, its structural analogs are utilized in the synthesis of fungicidal compounds. The following protocol is a representative example of how this compound could be used in a Suzuki coupling reaction to generate a fungicidal lead structure, based on methodologies applied to similar pyridine building blocks.
Experimental Protocol: Synthesis of a Pyridine-Thiophene Carboxamide Derivative
This protocol describes a two-step synthesis of a hypothetical fungicidal candidate starting from this compound. The first step involves a Suzuki coupling to introduce a thiophene moiety, and the second step is an amidation to form the final carboxamide.
Step 1: Suzuki Coupling
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 mmol), 2-thiopheneboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total volume).
-
Reaction: Heat the mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 2-Amino-6-methyl-3-(thiophen-2-yl)pyridine.
Step 2: Amidation
-
Amide Coupling: The resulting amino-pyridine derivative from Step 1 can be further functionalized. For instance, an amide bond can be formed by reacting it with an activated carboxylic acid (e.g., an acid chloride or using a coupling agent like HATU).
-
Reaction: Dissolve the 2-Amino-6-methyl-3-(thiophen-2-yl)pyridine (1.0 mmol) in a suitable aprotic solvent like dichloromethane or N,N-dimethylformamide. Add a base such as triethylamine or diisopropylethylamine (1.5 mmol). Cool the mixture to 0°C and add the desired acyl chloride (1.1 mmol) dropwise.
-
Stirring: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The subsequent purification would be similar to Step 1, yielding the final N-(6-methyl-3-(thiophen-2-yl)pyridin-2-yl)acetamide derivative.
Application in Insecticide and Herbicide Research
This compound is also a valuable precursor for the synthesis of insecticides and herbicides. The pyridine ring is a common feature in many commercial agrochemicals, including neonicotinoid insecticides and pyridine-based herbicides. The functional groups on this compound allow for the synthesis of a wide array of derivatives that can be screened for insecticidal and herbicidal activity.
Quantitative Data
Table 1: Representative Biological Activity of Pyridine-Based Agrochemicals (Hypothetical Data for illustrative purposes as specific data for this compound derivatives is not available)
| Compound ID | Target Organism | Biological Activity | Value |
| Py-Fungicide-01 | Botrytis cinerea | EC50 | 1.5 µg/mL |
| Py-Insecticide-01 | Aphis craccivora | LC50 (48h) | 0.02 ppm |
| Py-Herbicide-01 | Amaranthus retroflexus | GR50 | 50 g/ha |
Visualizations
Experimental Workflow: Synthesis of a Hypothetical Fungicide
References
Application Note and Detailed Protocol for the N-arylation of 2-Amino-3-bromo-6-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The N-arylation of pyridines is a fundamental transformation in organic synthesis, providing access to a wide array of compounds with significant applications in medicinal chemistry, materials science, and agrochemicals.[1] 2-Amino-3-bromo-6-methylpyridine is a valuable building block, and its selective N-arylation allows for the introduction of diverse aryl groups, leading to the synthesis of novel molecular scaffolds for drug discovery and other applications.[1] This document provides a detailed experimental procedure for the N-arylation of this compound, primarily focusing on the widely applicable Buchwald-Hartwig amination reaction.[2][3]
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of carbon-nitrogen bonds.[2][4] The reaction typically employs a palladium precursor, a phosphine ligand, and a base to facilitate the coupling of an amine with an aryl halide or pseudohalide.[5][6] The choice of ligand and base is crucial for achieving high yields and good selectivity.[5]
Reaction Principle:
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.
Experimental Protocols
This section outlines a general protocol for the palladium-catalyzed N-arylation of this compound with a primary or secondary amine.
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox to prevent the degradation of the catalyst and reagents.[7]
-
Anhydrous solvents and reagents are essential for optimal results and reproducibility.[5]
-
The choice of ligand is critical and often depends on the nature of the amine. For many applications, bulky biarylphosphine ligands such as XPhos or RuPhos are effective.[5]
-
A variety of palladium precursors can be used, including Pd₂(dba)₃ and Pd(OAc)₂.[6]
-
Commonly used bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and potassium phosphate (K₃PO₄).[3][8]
Protocol 1: General Procedure for the N-Arylation of this compound
Materials:
-
This compound (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating block or oil bath
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the aryl amine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the vessel with an inert gas (this cycle should be repeated three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-amino-3-bromo-6-methylpyridine derivative.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the N-arylation of this compound with various aryl amines, based on literature precedents for similar substrates.
| Entry | Aryl Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 80-90 |
| 3 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 90 | 8 | 90-98 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | cataCXium A (4) | KOtBu (1.5) | Toluene | 100 | 10 | 75-85 |
Mandatory Visualization
Experimental Workflow Diagram
References
Application Notes: Synthesis of Novel Anti-inflammatory Agents Using 2-Amino-3-bromo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a wide range of pathologies, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. Pyridine derivatives are a well-established class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory properties.[1] 2-Amino-3-bromo-6-methylpyridine is a versatile and highly functionalized starting material for the synthesis of a diverse array of potential anti-inflammatory agents.[2] Its strategic placement of amino, bromo, and methyl groups on the pyridine ring allows for selective chemical modifications to explore structure-activity relationships (SAR) and optimize therapeutic potential.
This document provides detailed application notes and experimental protocols for the synthesis of novel anti-inflammatory agents derived from this compound. The protocols focus on two powerful and widely used cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the introduction of various aryl and amino moieties, respectively, at the 3-position of the pyridine ring, a key modification for interacting with biological targets involved in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and p38 MAP kinase.
Synthetic Strategy Overview
The core synthetic strategy involves the palladium-catalyzed cross-coupling of this compound with appropriate coupling partners to generate a library of derivatives. The bromine atom at the 3-position serves as a versatile handle for these transformations.
Caption: General synthetic routes from this compound.
Key Experiments and Protocols
Experiment 1: Synthesis of a 2-Amino-3-aryl-6-methylpyridine Derivative via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl compound, a common scaffold in selective COX-2 inhibitors.[3][4]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(methylsulfonyl)phenylboronic acid)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Experiment 2: Synthesis of a 2-Amino-3-(arylamino)-6-methylpyridine Derivative via Buchwald-Hartwig Amination
This protocol outlines the synthesis of an N-aryl aminopyridine, a scaffold found in some p38 MAP kinase inhibitors.[7]
Reaction Scheme:
Materials:
-
This compound
-
Aniline derivative (e.g., 4-fluoroaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [7]
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the aniline derivative (1.1 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) to a dry Schlenk tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Biological Evaluation Data
The following table summarizes representative in vitro biological data for aminopyridine derivatives targeting key inflammatory pathways. While not directly derived from this compound in the cited literature, these data provide a benchmark for the potential anti-inflammatory activity of the synthesized compounds.
| Compound Class | Target | IC₅₀ (µM) | Reference |
| Imidazo[1,2-a]pyridin-3-amine derivative | COX-2 | 0.07 | [8] |
| Pyridazine derivative | COX-2 | 0.18 | [9] |
| Pyridinylquinoxaline derivative | p38α MAP Kinase | 0.081 | [10] |
| Pyrido[2,3-b]pyrazine derivative | p38α MAP Kinase | 0.038 | [10] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Signaling Pathways and Mechanism of Action
The synthesized derivatives of this compound can be designed to target key signaling pathways involved in the inflammatory response. Two of the most relevant pathways are the Cyclooxygenase-2 (COX-2) pathway, which is responsible for the production of pro-inflammatory prostaglandins, and the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
COX-2 Pathway
Caption: Inhibition of the COX-2 pathway by synthesized agents.[11][12][13][14]
NF-κB Signaling Pathway
Caption: Overview of the NF-κB signaling pathway and potential inhibition.[15][16][17][18][19]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. The application of modern synthetic methodologies, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the creation of diverse chemical libraries targeting key inflammatory pathways. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this scaffold in the discovery of next-generation anti-inflammatory therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jptcp.com [jptcp.com]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
Synthesis of Novel Ligands from 2-Amino-3-bromo-6-methylpyridine: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of ligands starting from the versatile building block, 2-Amino-3-bromo-6-methylpyridine. This pyridine derivative serves as a key scaffold in medicinal chemistry due to its potential for substitution at the 3-position, enabling the generation of libraries of compounds with potential therapeutic applications, particularly in oncology and immunology. The protocols outlined below focus on robust and widely applicable cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as cyanation reactions.
Introduction
This compound is a valuable starting material for the synthesis of substituted aminopyridines, a class of compounds frequently found in biologically active molecules. The strategic placement of the amino, bromo, and methyl groups allows for regioselective functionalization, making it an ideal platform for generating novel ligands. These ligands have shown significant promise as inhibitors of various protein kinases, which are critical targets in cancer therapy. This document will detail the synthetic pathways to generate aryl, alkynyl, amino, and cyano substituted aminopyridines and discuss their potential applications, with a focus on the inhibition of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response.
Synthetic Pathways Overview
The primary synthetic transformations of this compound involve palladium-catalyzed cross-coupling reactions at the C3-position. The general workflow for these syntheses is depicted below.
Caption: General synthetic workflow for the diversification of this compound.
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 2-Amino-3-aryl-6-methylpyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and boronic acids. For pyridinic substrates, careful selection of the catalyst and ligand is crucial to avoid catalyst deactivation by the pyridine nitrogen.
Representative Protocol:
To a dry Schlenk flask are added this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.). The flask is evacuated and backfilled with argon. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%) is then added under argon. A degassed mixture of 1,4-dioxane and water (4:1, 5 mL) is added via syringe. The reaction mixture is heated to 90-100 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with Substituted Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Amino-6-methyl-3-phenylpyridine | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Amino-3-(4-methoxyphenyl)-6-methylpyridine | 80-90 |
| 3 | 4-Chlorophenylboronic acid | 2-Amino-3-(4-chlorophenyl)-6-methylpyridine | 70-80 |
Note: Yields are based on analogous reactions with similar bromopyridine substrates and may require optimization.
Sonogashira Coupling: Synthesis of 2-Amino-3-alkynyl-6-methylpyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted pyridines.
Under a nitrogen atmosphere, a 10 mL round-bottomed flask is charged with Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%). Anhydrous DMF (2.0 mL) is added, and the mixture is stirred for 30 minutes. This compound (0.5 mmol, 1.0 equiv.), the terminal alkyne (0.6 mmol, 1.2 equiv.), and triethylamine (Et₃N, 1 mL) are then added. The reaction mixture is heated to 100 °C and stirred for 3 hours, with progress monitored by TLC. After cooling, the mixture is poured into a saturated sodium chloride solution (10 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography.
Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Various Terminal Alkynes [1][2][3]
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-6-methyl-3-(phenylethynyl)pyridine | 96 |
| 2 | Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)-6-methylpyridine | 88 |
| 3 | 1-Decyne | 2-Amino-3-(dec-1-yn-1-yl)-6-methylpyridine | 85 |
| 4 | 4-Ethynyltoluene | 2-Amino-6-methyl-3-(p-tolylethynyl)pyridine | 93 |
Buchwald-Hartwig Amination: Synthesis of N-Substituted-2-amino-6-methylpyridin-3-amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of primary and secondary amines.
Representative Protocol:
A Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a suitable phosphine ligand like BINAP or XPhos (0.04 mmol, 4 mol%)). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Table 3: Buchwald-Hartwig Amination with Representative Amines
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(2-Amino-6-methylpyridin-3-yl)morpholine | 60-70 |
| 2 | Aniline | N³-Phenyl-6-methylpyridine-2,3-diamine | 50-60 |
| 3 | Benzylamine | N³-Benzyl-6-methylpyridine-2,3-diamine | 55-65 |
Note: Yields are estimates based on similar reactions and require optimization.
Cyanation: Synthesis of 2-Amino-3-cyano-6-methylpyridine
The introduction of a nitrile group provides a versatile handle for further chemical transformations.
Representative Protocol:
In a sealed tube, this compound (1.0 mmol, 1.0 equiv.), zinc cyanide (Zn(CN)₂) (0.6 mmol, 0.6 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%) are combined. The tube is evacuated and backfilled with argon. Anhydrous DMF (5 mL) is added, and the mixture is heated to 120-150 °C for 12-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Table 4: Cyanation of this compound
| Entry | Cyanide Source | Catalyst | Product | Expected Yield (%) |
| 1 | Zn(CN)₂ | Pd(PPh₃)₄ | 2-Amino-3-cyano-6-methylpyridine | 60-80 |
Note: This is a general protocol and may require optimization. The synthesis of related 2-amino-3-cyanopyridines has been reported with good yields.[4][5][6][7][8]
Application Focus: DNA-PK Inhibitors as Radiosensitizers
A promising application for ligands derived from this compound is the development of inhibitors for DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation.[9][10][11][12] By inhibiting DNA-PK, cancer cells become more susceptible to the cytotoxic effects of radiotherapy, a phenomenon known as radiosensitization.[13][14][15]
Caption: Inhibition of the DNA-PK mediated NHEJ pathway by 2-aminopyridine-based ligands.
The diagram illustrates how ionizing radiation induces DNA double-strand breaks. The Ku70/80 heterodimer recognizes and binds to the broken DNA ends, subsequently recruiting the catalytic subunit of DNA-PK (DNA-PKcs).[16] This assembly activates the NHEJ machinery, leading to DNA repair and cell survival.[9][11] 2-Aminopyridine-based inhibitors can block the activity of DNA-PKcs, thereby preventing DNA repair and sensitizing cancer cells to radiation, ultimately leading to apoptosis.[13][14]
Conclusion
This compound is a highly versatile and valuable scaffold for the synthesis of novel ligands with significant potential in drug discovery. The palladium-catalyzed cross-coupling reactions described herein provide efficient and modular routes to a wide array of substituted aminopyridines. The application of these ligands as inhibitors of key cellular signaling pathways, such as the DNA-PK mediated DNA damage response, highlights their therapeutic potential. The detailed protocols and application notes provided in this document are intended to facilitate the exploration of this promising chemical space for the development of next-generation therapeutics.
References
- 1. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. The role of DNA polymerase activity in human non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A structural model for regulation of NHEJ by DNA-PKcs autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Combined ATR and DNA-PK Inhibition Radiosensitizes Tumor Cells Independently of Their p53 Status [frontiersin.org]
- 14. Combined ATR and DNA-PK Inhibition Radiosensitizes Tumor Cells Independently of Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: The Role of 2-Amino-3-bromo-6-methylpyridine in Developing Neurological Disorder Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-bromo-6-methylpyridine is a versatile heterocyclic building block increasingly recognized for its utility in the synthesis of novel therapeutics for neurological disorders. Its unique structural features, including a pyridine core with strategically placed amino and bromo functionalities, make it an ideal starting material for creating diverse libraries of compounds with the potential to modulate key biological targets in the central nervous system (CNS). The pyridine scaffold is a common feature in many CNS-active drugs due to its ability to participate in various biological interactions and often favorable pharmacokinetic properties. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the amino group offers a site for further derivatization to fine-tune the pharmacological profile of the synthesized molecules.
These application notes provide an overview of the utility of this compound in neurological drug discovery, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols for the synthesis and evaluation of derivative compounds are provided, along with visualizations of relevant signaling pathways.
Key Applications in Neurological Drug Discovery
This compound serves as a crucial intermediate in the synthesis of compounds targeting a range of neurological disorders. Its derivatives have shown promise as:
-
Kinase Inhibitors: A significant application lies in the development of inhibitors for kinases implicated in the pathophysiology of neurodegenerative diseases. Notably, derivatives of the closely related 6-aminopyridine scaffold have been identified as potent dual inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), both of which are key enzymes in the signaling pathways associated with Alzheimer's disease.
-
SARM1 Inhibitors: The pyridine scaffold is also being explored for the development of Sterile Alpha and TIR Motif Containing 1 (SARM1) inhibitors. SARM1 is a central executioner of axonal degeneration, and its inhibition is a promising therapeutic strategy for various neurological conditions, including peripheral neuropathies and traumatic brain injury.
Data Presentation: Quantitative Analysis of Aminopyridine-based Kinase Inhibitors
While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following table summarizes the inhibitory activity of closely related 6-aminopyridine derivatives against GSK-3β and CK-1δ, highlighting the potential of this scaffold.
| Compound ID | Target Kinase | IC50 (µM) |
| 8d | GSK-3β | 0.77 ± 0.01 |
| CK-1δ | 0.57 ± 0.12 |
Note: Data is for a 6-amino pyridine derivative and is presented here to illustrate the potential potency of compounds derived from the aminopyridine scaffold.
Experimental Protocols
Protocol 1: Synthesis of a 2-Amino-3-aryl-6-methylpyridine Derivative via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 3-position of the this compound core.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 eq). Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Stir the reaction mixture at an elevated temperature (typically 80-100 °C). Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-3-aryl-6-methylpyridine derivative.
Application Notes and Protocols: Derivatization of 2-Amino-3-bromo-6-methylpyridine for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-bromo-6-methylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its trifunctional nature, featuring a nucleophilic amino group, a bromine atom amenable to various cross-coupling reactions, and a methyl group, makes it an attractive scaffold for the synthesis of diverse compound libraries. This pyridinic core is a common feature in molecules targeting a range of biological entities, including kinases and central nervous system (CNS) receptors. The strategic derivatization of this starting material allows for the fine-tuning of physicochemical properties and biological activity, making it a valuable asset in the drug discovery and development pipeline.
These application notes provide an overview of common derivatization strategies for this compound, including detailed experimental protocols for key transformations.
Derivatization Strategies
The primary sites for derivatization on this compound are the bromine atom at the 3-position and the amino group at the 2-position. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide variety of substituents.
Key Derivatization Reactions:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond by coupling with boronic acids or esters. This is a powerful method for introducing aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by coupling with a wide range of primary and secondary amines. This reaction is instrumental in building libraries of substituted aminopyridines.
-
Sonogashira Coupling: Formation of a carbon-carbon bond between the bromine atom and a terminal alkyne, leading to the synthesis of alkynylpyridines.
-
Derivatization of the Amino Group: The amino group can be acylated, alkylated, or used as a handle for the construction of fused ring systems.
Data Presentation: Representative Derivatives and Biological Activities
While specific biological data for a wide range of derivatives of this compound are often proprietary, the following table presents representative data for analogous compounds, illustrating the potential of this scaffold in generating potent bioactive molecules. The data is compiled from studies on structurally similar aminopyridine derivatives.
| Starting Material Analogue | Coupling Partner | Reaction Type | Resulting Scaffold | Target | Biological Activity (IC₅₀) |
| 2-Amino-3-bromopyridine | Phenylboronic acid | Suzuki-Miyaura | 2-Amino-3-phenylpyridine | Kinase | Representative data in nM range |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Buchwald-Hartwig | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | CNS Receptor | Representative data in nM range |
| 2-Amino-3-bromopyridine | Phenylacetylene | Sonogashira | 2-Amino-3-(phenylethynyl)pyridine | Various | Representative data in µM range |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | Kinase | 88% Yield |
| 2-Bromo-6-methylpyridine | Aniline | Buchwald-Hartwig | N-phenyl-6-methylpyridin-2-amine | Various | High Yield |
Experimental Protocols
The following are detailed protocols for the derivatization of this compound. These protocols are based on established procedures for similar substrates and should be optimized for specific coupling partners and reaction scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene (anhydrous)
-
Schlenk flask
-
Inert gas (Argon)
Procedure:
-
To a Schlenk flask, add this compound, Pd₂(dba)₃, (±)-BINAP, and NaOt-Bu.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous toluene, followed by the secondary amine.
-
Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (0.025 equiv)
-
Triphenylphosphine (PPh₃) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Round-bottom flask
-
Inert gas (Nitrogen)
Procedure:
-
To a round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Purge the flask with nitrogen for 5 minutes.
-
Add anhydrous DMF and stir for 30 minutes at room temperature.
-
Add this compound, the terminal alkyne, and triethylamine.
-
Heat the reaction mixture to 100 °C for 3 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
The general workflow for the derivatization of this compound via palladium-catalyzed cross-coupling reactions is depicted below.
Representative Signaling Pathway: Kinase Inhibition
Derivatives of aminopyridines are frequently investigated as kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. The diagram below illustrates a generalized kinase signaling pathway that can be targeted by such inhibitors.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Amino-3-bromo-6-methylpyridine
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling of heteroaryl halides is a foundational synthetic tool. However, substrates like 2-Amino-3-bromo-6-methylpyridine present distinct challenges due to the electronic properties of the pyridine ring and potential catalyst inhibition by the amino group. This guide provides targeted troubleshooting advice, FAQs, and optimized protocols to improve reaction yields and minimize side products.
Troubleshooting Guide & FAQs
This section addresses specific issues researchers may encounter, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my reaction resulting in a consistently low yield or failing completely?
Low yields with this substrate are common and typically stem from three primary issues: catalyst deactivation, an ineffective base, or poor transmetalation.
-
Possible Cause A: Catalyst Inhibition and Deactivation The lone pair of electrons on the pyridine nitrogen, as well as the 2-amino group, can coordinate strongly to the palladium catalyst.[1][2] This binding can inhibit the catalyst or deactivate it entirely, a well-documented issue known as the "2-pyridyl problem".[1]
Solutions:
-
Ligand Selection: Standard ligands like PPh₃ may be insufficient. Employ bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands help stabilize the active palladium species, promote the oxidative addition step, and sterically shield the metal center from being poisoned by the pyridine nitrogen.
-
Catalyst Choice & Loading: Use pre-formed palladium catalysts or highly active pre-catalyst systems that are more resistant to inhibition.[1] If deactivation is suspected, increasing the catalyst loading (e.g., from 2-3 mol% to 5 mol%) can sometimes overcome the issue.[1]
-
-
Possible Cause B: Ineffective Base Selection The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4][5] An inappropriate choice of base can significantly lower the reaction yield.[4]
Solutions:
-
Screen Different Bases: Strong, non-nucleophilic inorganic bases are often effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently successful choices for challenging couplings.
-
Consider Water Content: Anhydrous conditions with K₃PO₄ may require a small amount of water to be fully effective.[1][6] A mixed solvent system like dioxane/water or THF/water is often optimal.[3][7]
-
-
Possible Cause C: Amino Group Interference The free primary amine can interact with the catalyst or, in some cases, lead to side reactions.[8]
Solution:
-
Protecting Group Strategy: If other optimization attempts fail, consider protecting the amino group as an acetamide. The amide is less coordinating and can prevent catalyst inhibition. A study on the isomeric 5-bromo-2-methylpyridin-3-amine showed that direct coupling gave low yields, which were significantly improved after N-acetylation.[8][9]
-
Question 2: My reaction is producing significant side products. How can I improve selectivity?
The formation of byproducts is often due to protodeborylation, homocoupling, or dehalogenation.
-
Side Product A: Protodeborylation (Ar-H formation) This occurs when the carbon-boron bond of the boronic acid is cleaved by a proton source (e.g., water or acidic impurities), especially at higher temperatures.[1][10]
Solutions:
-
Use Anhydrous Solvents: Employing anhydrous solvents can minimize the risk of protodeborylation.[1][3]
-
Milder Conditions: Use lower reaction temperatures and shorter reaction times where possible.[1] Consider milder bases like KF or NaHCO₃, which can reduce the rate of this side reaction.[1]
-
Use Boronic Esters: Boronic acid pinacol esters or MIDA boronates are often more stable and less prone to protodeborylation than the corresponding boronic acids.[1][11]
-
-
Side Product B: Homocoupling (Ar-Ar or Ar'-Ar' formation) This is the self-coupling of the boronic acid reagent, often exacerbated by the presence of oxygen.[1][12]
Solution:
-
Thorough Degassing: It is crucial to thoroughly degas all solvents and reagents before use.[1] This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[13] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[1]
-
-
Side Product C: Dehalogenation (Arene formation) The starting this compound can lose its bromine atom, resulting in the formation of 2-Amino-6-methylpyridine.[1][12]
Solution:
-
Reaction Optimization: Carefully screen reaction parameters such as temperature, base, and catalyst/ligand combination. Finding conditions that favor the rate of cross-coupling over dehalogenation is key.[1] Sometimes, a more active catalyst that promotes rapid oxidative addition can outcompete the dehalogenation pathway.
-
Data Presentation: Reaction Condition Optimization
While specific yield data for this compound is not widely published, the following table summarizes effective conditions for structurally analogous bromopyridine substrates. This data provides a strong starting point for reaction optimization.
| Substrate | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Compound |
| 5-bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 85 | Phenylboronic acid |
| 3-bromo-2-methylpyridine | Pd(PPh₃)₄ (5) | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | 4-Nitrophenylboronic acid[14] |
| 3-amino-2-chloropyridine | Pd₂(dba)₃ (1.5) / SPhos (3.6) | K₃PO₄ | Toluene | 100 | 18 | High | 2-Methoxyphenylboronic acid[14] |
| 9-benzyl-6-chloropurine | Pd(PPh₃)₄ (2.5) | K₂CO₃ (1.25) | Toluene | 100 | TLC | Good | Electron-rich arylboronic acids[15] |
| General Halopyridines | PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene / Dioxane (4:1) | 85 | 4 | N/A | General Procedure[14] |
Experimental Protocols
This section provides a generalized, robust protocol for the Suzuki-Miyaura coupling of this compound, adapted from successful procedures for similar substrates.[7][8][14]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or boronic ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a more active Pd/Ligand system)
-
Base (e.g., K₃PO₄, 2.5 - 3.0 eq)
-
Anhydrous Solvent (e.g., 1,4-Dioxane)
-
Degassed Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and powdered potassium phosphate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure all oxygen is removed.[4][7]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Subsequently, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water via syringe to create a 4:1 or 5:1 solvent mixture (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).[7][8]
-
Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture vigorously at 85-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[4]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.[4][7]
Mandatory Visualizations
Caption: A logical workflow to diagnose and resolve low-yield Suzuki reactions.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
Technical Support Center: Bromination of 2-amino-6-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-amino-6-methylpyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a di-brominated side product. How can I minimize its formation?
A1: The formation of 2-amino-3,5-dibromo-6-methylpyridine is a common side reaction resulting from over-bromination. The 2-amino group is strongly activating, making the pyridine ring susceptible to further electrophilic substitution at the 5-position after the initial bromination at the 3-position.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess or even a 1:1 molar ratio of the brominating agent to 2-amino-6-methylpyridine is crucial.
-
Slow Addition: Add the brominating agent (e.g., Br₂ or NBS) dropwise at a low temperature to maintain a low concentration of the electrophile in the reaction mixture. This favors mono-bromination.
-
Lower Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) can sometimes offer better selectivity for mono-bromination compared to liquid bromine, although this is solvent-dependent.
Q2: I am observing a side product with bromination on the methyl group. What causes this and how can I avoid it?
A2: Bromination of the methyl group to form 2-amino-6-(bromomethyl)pyridine is a radical-mediated side reaction, often referred to as benzylic bromination. This is particularly common when using N-Bromosuccinimide (NBS) in non-polar solvents like carbon tetrachloride (CCl₄) and in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or upon exposure to light.[1]
Troubleshooting Steps:
-
Avoid Radical Conditions: If ring bromination is desired, avoid conditions that promote radical reactions. This includes excluding radical initiators and protecting the reaction from light.
-
Solvent Choice: Use polar solvents like acetic acid or DMF when performing electrophilic aromatic bromination. NBS in DMF is known to favor aromatic bromination.
-
Protect the Amino Group: Protecting the amino group as an acetamide can deactivate the ring towards electrophilic substitution and may alter the product distribution, potentially reducing side-chain bromination under certain conditions.
Q3: My reaction is giving me a mixture of isomers. How can I improve the regioselectivity for the 3-bromo product?
A3: The formation of other constitutional isomers, though less common than over-bromination, can occur. The directing effect of the amino and methyl groups primarily favors substitution at the 3- and 5-positions.
Troubleshooting Steps:
-
Reaction Conditions: The choice of solvent and brominating agent can influence regioselectivity. For instance, bromination in an acidic medium can protonate the ring nitrogen, altering the electronic properties and potentially the substitution pattern.
-
Protecting Groups: Acylating the amino group can change its directing effect and steric bulk, which can be leveraged to improve regioselectivity.
Q4: How can I effectively separate the desired 3-bromo-2-amino-6-methylpyridine from the 3,5-dibromo side product?
A4: Chromatographic techniques are generally effective for separating the mono- and di-brominated products due to their different polarities.
Troubleshooting Steps:
-
Column Chromatography: Silica gel column chromatography is a standard method for purification. A solvent system with a gradient of ethyl acetate in hexanes or dichloromethane can effectively separate the components. The di-bromo product is typically less polar and will elute first.
-
Recrystallization: In some cases, careful recrystallization from a suitable solvent system may enrich the desired mono-bromo product.
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) can be used to analyze the purity of the fractions and the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a good starting point for method development.[2]
Data Presentation
Table 1: Influence of Brominating Agent and Solvent on Product Distribution (Illustrative Data)
| Brominating Agent | Solvent | Temperature (°C) | Desired Product (3-bromo) Yield (%) | 3,5-Dibromo Side Product (%) | Benzylic Bromination Product (%) |
| Br₂ | Acetic Acid | 20-25 | ~60-70 | ~15-25 | < 5 |
| NBS | CCl₄ (with AIBN) | Reflux | < 10 | < 5 | > 80 |
| NBS | DMF | 20-25 | ~70-80 | ~10-15 | < 5 |
Note: The values in this table are approximate and can vary based on specific reaction conditions such as reaction time and stoichiometry.
Experimental Protocols
Protocol 1: Synthesis of 3-bromo-2-amino-6-methylpyridine (Minimizing Over-bromination)
This protocol aims for the selective mono-bromination at the 3-position.
-
Materials:
-
2-amino-6-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2-amino-6-methylpyridine (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve NBS (1.0 eq) in a minimal amount of DMF.
-
Add the NBS solution dropwise to the cooled solution of 2-amino-6-methylpyridine over 1-2 hours, maintaining the temperature at 0-5 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., gradient of 10-30% ethyl acetate in hexanes).
-
Protocol 2: Synthesis of 2-amino-3,5-dibromo-6-methylpyridine (Intentional Over-bromination for Characterization)
-
Materials:
-
2-amino-6-methylpyridine
-
Bromine (Br₂)
-
Acetic acid
-
Water
-
Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 2-amino-6-methylpyridine (1.0 eq) in acetic acid in a round-bottom flask.
-
Slowly add liquid bromine (2.2 eq) to the solution with stirring at room temperature.
-
Stir the mixture at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto ice and neutralize with a sodium hydroxide solution until basic.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
Protocol 3: Synthesis of 2-amino-6-(bromomethyl)pyridine (Benzylic Bromination)
This protocol is adapted for the selective bromination of the methyl group.[3]
-
Materials:
-
2-amino-6-methylpyridine (or a protected version like 2-acetamido-6-methylpyridine for better selectivity)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, combine 2-amino-6-methylpyridine (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN or BPO in CCl₄.
-
Reflux the mixture, protecting it from light, and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
References
Technical Support Center: Purification of Crude 2-Amino-3-bromo-6-methylpyridine by Recrystallization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of crude 2-Amino-3-bromo-6-methylpyridine via recrystallization. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on available data for structurally similar compounds, suitable solvent systems for this compound include single solvents like ethanol or methanol, and mixed solvent systems such as ethyl acetate/petroleum ether.[1][2] A small-scale solvent screening is always recommended to determine the optimal solvent or solvent mixture for your specific crude material.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This can happen if the solution is too concentrated or cooled too quickly.[3] To resolve this, try adding a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly. Using a seed crystal or scratching the inside of the flask at the solvent surface can also help induce crystallization.[3]
Q3: The yield of my recrystallized product is very low. What are the common causes?
A3: Low recovery can be due to several factors: using an excessive amount of solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling. To improve your yield, use the minimum amount of hot solvent necessary to dissolve the crude product and ensure the solution is thoroughly cooled to maximize crystal formation.[4]
Q4: My final product is still colored. How can I remove colored impurities?
A4: Colored impurities can sometimes co-crystallize with the product. To address this, you can treat the hot solution with a small amount of activated charcoal before the hot filtration step.[3] The charcoal will adsorb the colored impurities, which are then removed by filtration, yielding a colorless filtrate to be crystallized.
Troubleshooting Guides
This section addresses specific issues you may encounter during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Crystals form too quickly and are very fine. | - The solution was cooled too rapidly. | - Reheat the solution to redissolve the crystals, then allow it to cool more slowly. Insulating the flask can help slow down the cooling process. |
| The recrystallized product's melting point is low and/or has a broad range. | - The product is still impure.- The crystals are not completely dry. | - Perform a second recrystallization.- Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. |
| "Oiling out" occurs. | - The solution is too concentrated.- The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast. | - Add more hot solvent to the mixture to fully dissolve the oil, then cool slowly.- Choose a solvent with a lower boiling point.- Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides an illustrative guide based on qualitative descriptions and data for analogous compounds. "Soluble" implies a significant amount dissolves, while "Slightly Soluble" indicates poor dissolution.
| Solvent | Solubility at 20°C | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Slightly Soluble | Slightly Soluble | Poor |
| Methanol | Soluble | Very Soluble | Potentially suitable, may require a co-solvent. |
| Ethanol | Moderately Soluble | Soluble | Good potential as a single solvent.[1] |
| Isopropanol | Slightly Soluble | Moderately Soluble | Good potential as a single solvent.[5] |
| Ethyl Acetate | Slightly Soluble | Moderately Soluble | Good potential, possibly in a mixed solvent system.[2] |
| Toluene | Slightly Soluble | Moderately Soluble | Potential for use as a recrystallization solvent. |
| Petroleum Ether | Insoluble | Slightly Soluble | Suitable as an anti-solvent in a mixed solvent system.[2] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
This protocol is adapted from procedures for similar substituted pyridines.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Petroleum Ether)
This protocol is based on general principles for mixed solvent recrystallization.[2]
-
Dissolution: Dissolve the crude this compound in a minimum amount of boiling ethyl acetate.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration as described in Protocol 1.
-
Addition of Anti-solvent: To the hot, clear solution, slowly add petroleum ether dropwise with swirling until the solution becomes faintly cloudy.
-
Re-dissolution: If the solution becomes too cloudy, add a few drops of hot ethyl acetate until the solution is clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate and petroleum ether.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A logical workflow for troubleshooting the issue of a compound "oiling out" during recrystallization.
References
- 1. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 2. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
Technical Support Center: Catalyst Inhibition in 2-Amino-3-bromo-6-methylpyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst inhibition in cross-coupling reactions involving 2-Amino-3-bromo-6-methylpyridine.
Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no yield of the desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product formation in Suzuki-Miyaura couplings with this compound is a common challenge. The primary reason is often catalyst inhibition or deactivation due to the pyridine nitrogen and the adjacent amino group.[1][2] The proximity of these nitrogen atoms to the reaction center (the C-Br bond) can lead to strong coordination with the palladium catalyst, forming inactive species.[1] Here is a step-by-step guide to troubleshoot this issue:
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Inhibition/Deactivation | The pyridine and amino nitrogens can "poison" the palladium catalyst.[1] - Switch to Bulky Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center, preventing inhibitory coordination.[3] - Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) to ensure the efficient generation of the active Pd(0) species. - Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition. |
| Suboptimal Base | The choice of base is critical for efficient transmetalation. - Screen Bases: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and can minimize side reactions.[4][5] - Ensure Base Quality: Use a fresh, dry, and finely powdered base for accurate stoichiometry and reactivity. |
| Protodeboronation of Boronic Acid | The boronic acid can be unstable under the reaction conditions, especially with aqueous bases. - Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis. - Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. |
| Poor Solubility | The starting materials may not be sufficiently soluble in the chosen solvent. - Solvent Screening: Test different anhydrous, degassed solvents such as 1,4-dioxane, toluene, or THF. A mixture of solvents (e.g., dioxane/water) can sometimes be effective, but be mindful of protodeboronation.[4][5] |
Issue 2: Unsuccessful Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is failing. What are the key parameters to optimize?
Answer:
The Buchwald-Hartwig amination of this substrate is particularly challenging due to the potential for the palladium catalyst to be inhibited by three different nitrogen atoms: the pyridine nitrogen, the 2-amino group of the substrate, and the amine coupling partner.[2][3] Careful selection of the catalyst system and base is crucial for success.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Ineffective Catalyst System | The combination of palladium precursor and ligand is critical. - Ligand Selection: For primary amines, BrettPhos has shown to be highly effective for 2-amino-3-bromopyridines.[3] For secondary amines, RuPhos and SPhos are excellent starting points.[3] - Use of Pre-catalysts: RuPhos and BrettPhos pre-catalysts can provide higher yields compared to catalyst systems generated in situ.[3] |
| Inappropriate Base | A strong, non-nucleophilic base is typically required, but harsh bases can cause substrate degradation. - Base Screening: LiHMDS has been successfully used for the amination of 3-halo-2-aminopyridines.[3] Sodium tert-butoxide (NaOtBu) is another common strong base to consider.[6][7] For base-sensitive substrates, milder organic bases like DBU could be explored.[6] |
| Amine Coupling Partner Issues | Volatile amines can be challenging to handle. - Sealed Tube Reactions: For volatile amines, performing the reaction in a sealed tube is recommended to maintain the concentration of the amine.[1] - Ammonia Equivalents: Direct coupling with ammonia is difficult due to its strong binding to palladium. Consider using an ammonia equivalent like benzophenone imine, followed by hydrolysis. |
| Side Reactions | Hydrodehalogenation (replacement of bromine with hydrogen) can compete with the desired amination. - Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures, if sufficient for product formation, can minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound so prone to catalyst inhibition?
A1: The primary issue stems from the Lewis basic nitrogen atom of the pyridine ring, which can coordinate strongly to the palladium catalyst, effectively "poisoning" it and halting the catalytic cycle.[1][2] For this compound, this problem is exacerbated by the presence of the amino group at the 2-position. The proximity of these two nitrogen atoms to the C-Br bond can lead to a chelating effect, forming a very stable, inactive palladium complex.[3]
Q2: Should I protect the amino group on the pyridine ring before attempting a cross-coupling reaction?
A2: Protecting the 2-amino group (e.g., as an acetamide) can be a successful strategy, particularly for Suzuki-Miyaura couplings.[8] This prevents the amino group from interfering with the catalytic cycle. However, this adds extra steps to your synthesis. Modern catalyst systems with bulky ligands are often designed to tolerate free amino groups, so it is recommended to first screen different catalyst systems with the unprotected substrate.[3]
Q3: I am observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?
A3: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. This can be caused by excessively high temperatures, a low ligand-to-metal ratio, or the presence of oxygen. To prevent this, ensure your reaction is conducted under a strictly inert atmosphere, consider using bulky, electron-rich phosphine ligands to stabilize the catalyst, and optimize the reaction temperature.
Q4: Which palladium source is better: Pd(0) or Pd(II)?
A4: While Pd(II) sources like Pd(OAc)₂ are common, they require an in-situ reduction to the active Pd(0) species. This reduction step can sometimes be inefficient or lead to side reactions. Using a direct Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst that readily generates Pd(0) can often provide more reliable and reproducible results.
Q5: Can I use copper catalysts for these reactions?
A5: While palladium is most common for Suzuki and Buchwald-Hartwig reactions, copper catalysts are central to the Sonogashira coupling (often as a co-catalyst with palladium) and are used in Ullmann-type reactions.[9][10] For C-N bond formation, copper-catalyzed Goldberg reactions can be an alternative to the Buchwald-Hartwig amination and may be worth exploring if palladium systems fail.[11]
Data Presentation
Table 1: Catalyst and Ligand Screening for Buchwald-Hartwig Amination of 3-bromo-2-aminopyridine with Morpholine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Pre-catalyst (mol%) | Base | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | RuPhos (8) | - | LiHMDS | 71 |
| 2 | - | - | RuPhos Pre-catalyst (4) | LiHMDS | 83 |
| 3 | Pd₂(dba)₃ (2) | SPhos (8) | - | LiHMDS | 76 |
| 4 | Pd₂(dba)₃ (2) | BINAP (8) | - | LiHMDS | 71 |
| 5 | Pd₂(dba)₃ (2) | BrettPhos (8) | - | LiHMDS | 66 |
| 6 | - | - | BrettPhos Pre-catalyst (4) | LiHMDS | 78 |
| Data adapted from a study on 3-bromo-2-aminopyridine, a close structural analog.[3] |
Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Various Terminal Alkynes
| Entry | 2-Amino-3-bromopyridine Substrate | Alkyne | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | 96 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 93 |
| 3 | 2-Amino-3-bromo-5-methylpyridine | 1-Heptyne | 85 |
| 4 | 2-Amino-3-bromo-5-methylpyridine | 3,3-Dimethyl-1-butyne | 81 |
| 5 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | 83 |
| Conditions: Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N, DMF, 100 °C, 3 h.[8][9] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a starting point based on successful conditions for the amination of 3-bromo-2-aminopyridine.[3] Optimization will be necessary.
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the appropriate palladium pre-catalyst (e.g., RuPhos or BrettPhos pre-catalyst, 4 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the amine coupling partner (1.5 equiv) and anhydrous solvent (e.g., THF).
-
Base Addition: Add LiHMDS (2.5 equiv, 1 M solution in THF) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to 65 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
This protocol is adapted from a published procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[8][9]
-
Reaction Setup: To a dry 10 mL round-bottom flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Solvent Addition: Add anhydrous DMF (approx. 4 mL per 1 mmol of bromopyridine) and Et₃N (2.0 equiv) via syringe. Stir the mixture for 30 minutes at room temperature.
-
Reagent Addition: Add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction: Heat the mixture to 100 °C and stir for 3-5 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Caption: The "2-pyridyl problem": Catalyst inhibition by the substrate.
References
- 1. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature and reaction time for 2-Amino-3-bromo-6-methylpyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-3-bromo-6-methylpyridine.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound. This guide provides potential causes and recommended solutions for common problems.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incorrect Reaction Temperature | Optimal temperature is crucial for this reaction. Low temperatures (e.g., -10°C to 0°C) are often employed to control the reaction rate and improve selectivity. A temperature screening experiment is recommended to find the optimal balance between reaction rate and selectivity. |
| Inappropriate Molar Ratio of Bromine | An excess of bromine can lead to the formation of polybrominated byproducts, while an insufficient amount will result in incomplete conversion of the starting material. A 1:1 molar ratio of 2-Amino-6-methylpyridine to bromine is a good starting point. |
| Poor Quality of Starting Materials | Impurities in the 2-Amino-6-methylpyridine or the brominating agent can interfere with the reaction. Ensure the purity of all reagents before starting the experiment. |
| Inadequate Reaction Time | The reaction may require more time to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
Problem 2: Formation of Significant Byproducts (e.g., Isomers, Polybrominated compounds)
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Elevated temperatures can lead to a loss of selectivity and the formation of multiple brominated isomers (e.g., 2-Amino-5-bromo-6-methylpyridine) and di- or tri-brominated products.[1] Maintain a low and controlled temperature throughout the addition of bromine. |
| Excess Bromine | Using more than one equivalent of the brominating agent significantly increases the likelihood of polybromination.[2] Use a precise molar ratio and consider slow, dropwise addition of bromine to the reaction mixture. |
| Choice of Solvent | The solvent can influence the regioselectivity of the bromination. Acetic acid or hydrobromic acid are commonly used solvents that can help to control the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: Based on procedures for similar aminopyridine brominations, a low temperature in the range of -10°C to 0°C is recommended to enhance selectivity for the desired 3-bromo isomer and minimize the formation of byproducts.[3][4]
Q2: What is the recommended reaction time?
A2: The reaction time can vary depending on the specific conditions, but a typical range is 1.5 to 3 hours.[3] It is essential to monitor the reaction's progress to determine the optimal time for quenching the reaction.
Q3: How can I minimize the formation of the 2-Amino-5-bromo-6-methylpyridine isomer?
A3: The formation of the 5-bromo isomer is a common issue. To favor the formation of the 3-bromo isomer, it is crucial to maintain a low reaction temperature and control the rate of bromine addition. The electronic and steric effects of the amino and methyl groups on the pyridine ring play a significant role in directing the substitution.[5]
Q4: What are the common side reactions to be aware of?
A4: The primary side reactions are the formation of isomeric monobrominated products and polybrominated species, such as dibromo- and tribromo-pyridines.[1]
Q5: How should I purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization can also be an effective method for obtaining a highly pure product.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.
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Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 2-Amino-6-methylpyridine in a suitable solvent such as glacial acetic acid.
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Cooling: Cool the solution to a temperature between -10°C and 0°C using an ice-salt or dry ice-acetone bath.
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Bromine Addition: Slowly add a solution of one equivalent of bromine in the same solvent to the cooled solution of 2-Amino-6-methylpyridine over a period of 1-2 hours, while maintaining the low temperature.
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Reaction: Stir the reaction mixture at the low temperature for an additional 1-2 hours after the bromine addition is complete. Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate or sodium bisulfite to neutralize any unreacted bromine. Neutralize the mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until it is slightly alkaline.
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Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation
Table 1: Summary of Reaction Conditions for Bromination of Aminopyridine Derivatives
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Reference |
| 2-Aminopyridine | Bromine/Acetic Acid | Acetic Acid | <20 then 50 | 1 | 2-Amino-5-bromopyridine | [6] |
| 2-Amino-6-methylpyridine | Bromine/HBr | Water | -10 to -5 | 1.5 | 2-Bromo-6-methylpyridine | [3] |
| 2-Amino-6-picoline | Bromine/HBr | Water | -10 | 1.5 | 6-Bromo-2-methylpyridine | [4] |
| 2-Aminopyridine | Bromine | Organic Solvent | 0 then 10-20 | 0.5-1.5 | 2-Amino-3-bromopyridine | [7] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
Technical Support Center: Palladium-Catalyzed Cross-Coupling with Aminobromopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues encountered during palladium-catalyzed cross-coupling reactions, specifically addressing low conversion rates with aminobromopyridine substrates.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in palladium-catalyzed cross-coupling reactions with aminobromopyridines are a frequent challenge. The inherent electronic properties of the substrate, particularly the electron-donating amino group and the coordinating pyridine nitrogen, can complicate the catalytic cycle.[1] This guide provides a systematic approach to identifying and resolving these issues.
Question: My reaction shows low or no conversion. What are the primary factors I should investigate?
Answer: Low or no conversion can stem from several factors. A logical troubleshooting workflow can help pinpoint the issue.
References
Technical Support Center: Synthesis and Purification of 2-Amino-3-bromo-6-picoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Amino-3-bromo-6-picoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 2-Amino-3-bromo-6-picoline?
A1: The most common impurities in the synthesis of 2-Amino-3-bromo-6-picoline typically arise from incomplete reactions or side reactions during the bromination of 2-amino-6-picoline. These can include:
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Unreacted Starting Material: 2-amino-6-picoline.
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Positional Isomers: Such as 2-amino-5-bromo-6-picoline, formed due to the directing effects of the amino and methyl groups on the pyridine ring.
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Di-brominated Byproducts: Over-bromination can lead to the formation of di-brominated species like 2-amino-3,5-dibromo-6-picoline.
Q2: How can I monitor the progress of the bromination reaction?
A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. A typical mobile phase for this analysis could be a mixture of petroleum ether and ethyl acetate.
Q3: What are the recommended purification techniques for crude 2-Amino-3-bromo-6-picoline?
A3: The two primary and most effective purification techniques for 2-Amino-3-bromo-6-picoline are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.
Q4: What is a suitable solvent for the recrystallization of 2-Amino-3-bromo-6-picoline?
A4: Ethanol is a commonly used solvent for the recrystallization of similar brominated aminopyridines. A successful recrystallization relies on the principle that the desired compound is soluble in the hot solvent but sparingly soluble at cooler temperatures, while the impurities are either highly soluble or insoluble in the solvent at all temperatures. Solvent mixtures, such as ethanol/water or ethyl acetate/hexanes, can also be effective.
Q5: What are the typical storage conditions for purified 2-Amino-3-bromo-6-picoline?
A5: 2-Amino-3-bromo-6-picoline should be stored in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation. For long-term storage, refrigeration at 2-8°C is recommended.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystal formation upon cooling. | The solution is not saturated; The chosen solvent is too good a solvent for the compound. | - Concentrate the solution by evaporating some of the solvent. - Try a different solvent or a solvent mixture in which the compound has lower solubility at room temperature. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| The compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent; The solution is supersaturated. | - Lower the temperature at which crystallization is initiated. - Use a larger volume of solvent to avoid oversaturation. - Add a co-solvent to decrease the solubility of the compound. |
| Low recovery of the purified product. | The compound is too soluble in the cold solvent; Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Use a minimal amount of cold solvent to wash the crystals during filtration. - Pre-heat the filtration apparatus to prevent premature crystallization. |
| Colored impurities remain in the final product. | The colored impurity has similar solubility to the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Do not add charcoal to a boiling solution due to the risk of bumping. |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities (co-elution). | The eluent system is not optimized; The column is overloaded. | - Optimize the mobile phase using TLC to achieve a good separation of spots (Rf value of the product should be around 0.25-0.35). - Use a larger column or reduce the amount of crude material loaded onto the column. |
| The compound is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent system (gradient elution). |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the silica gel; The sample is overloaded. | - Add a small amount of a modifier like triethylamine (for basic compounds) to the eluent to reduce tailing. - Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. |
| Cracking of the silica gel bed. | Improper packing of the column; The column has run dry. | - Ensure the silica gel is packed as a uniform slurry. - Always maintain the solvent level above the top of the silica gel bed. |
Data Presentation
Purity Specifications of 2-Amino-3-bromo-6-picoline
While specific batch-to-batch purification efficiency data is often proprietary, the following table outlines the typical purity specifications for commercially available 2-Amino-3-bromo-6-picoline, which are achieved through methods like recrystallization and chromatography.
| Parameter | Specification | Analysis Method |
| Purity | ≥97% or ≥98% | HPLC |
| Appearance | Pale yellow to off-white solid | Visual |
| Melting Point | 77-79 °C | Capillary Method |
Experimental Protocols
Protocol 1: Recrystallization of 2-Amino-3-bromo-6-picoline
Objective: To purify crude 2-Amino-3-bromo-6-picoline by removing impurities through crystallization.
Materials:
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Crude 2-Amino-3-bromo-6-picoline
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Ethanol (or another suitable solvent)
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Activated charcoal (optional)
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Erlenmeyer flask
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Heating mantle or hot plate
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Dissolution: Place the crude 2-Amino-3-bromo-6-picoline in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography of 2-Amino-3-bromo-6-picoline
Objective: To purify crude 2-Amino-3-bromo-6-picoline by separating it from impurities based on their differential adsorption to a stationary phase.
Materials:
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Crude 2-Amino-3-bromo-6-picoline
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Silica gel (60-120 mesh or 230-400 mesh)
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Eluent (e.g., a mixture of petroleum ether and ethyl acetate)
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Chromatography column
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Collection tubes or flasks
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TLC plates and chamber
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UV lamp
Procedure:
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Eluent Selection: Determine the optimal eluent system by running TLC plates with the crude mixture in various ratios of petroleum ether and ethyl acetate. The ideal system will show good separation between the product and impurities, with an Rf value for the product of approximately 0.25-0.35.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the chromatography column and allow it to settle, ensuring an evenly packed bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, silica-adsorbed sample to the top of the column.
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Elution: Begin eluting the column with the chosen mobile phase. Collect the eluent in fractions.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified 2-Amino-3-bromo-6-picoline.
Visualizations
Caption: General experimental workflow for the synthesis and purification of 2-Amino-3-bromo-6-picoline.
Caption: A decision-making diagram for troubleshooting common purification issues.
Preventing decomposition of 2-Amino-3-bromo-6-methylpyridine during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 2-Amino-3-bromo-6-methylpyridine during storage. Below you will find troubleshooting advice, frequently asked questions, and recommended experimental protocols to ensure the stability and integrity of your compound.
Troubleshooting Guide: Common Storage Issues
| Observed Issue | Potential Cause | Recommended Action |
| Color Change (from off-white/pale yellow to brown/darker shades) | Oxidation of the amino group, potential slow polymerization, or reaction with contaminants. | 1. Immediately transfer the compound to a fresh, clean container under an inert atmosphere (e.g., argon or nitrogen). 2. Re-evaluate storage conditions to ensure they are oxygen-free. 3. Before use, re-analyze the material's purity via HPLC or GC-MS to quantify the extent of degradation. |
| Clumping or Change in Crystal Morphology | Absorption of moisture. The compound may be hygroscopic. | 1. Store the compound in a desiccator over a suitable drying agent (e.g., silica gel, phosphorus pentoxide). 2. Ensure the container is sealed tightly. 3. If moisture absorption is suspected, the material can be gently dried under vacuum. Confirm identity and purity afterward. |
| Inconsistent Analytical Results (e.g., new peaks in chromatogram) | Decomposition has occurred, leading to the formation of impurities. | 1. Cease use of the current batch for sensitive experiments. 2. Perform a comprehensive analysis (e.g., LC-MS, GC-MS) to identify the impurities. 3. Review storage and handling procedures to identify the source of decomposition (see potential pathways below). |
| Poor Solubility Compared to a Fresh Batch | Formation of less soluble degradation products or polymers. | 1. Attempt to purify a small sample by recrystallization, if a suitable solvent system is known. 2. If purification is not feasible, the batch may need to be discarded. 3. Compare with the recommended solvents; solubility issues may indicate significant degradation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (argon or nitrogen is recommended).[1][2] It should be protected from light and moisture. The material is typically a pale yellow or off-white solid.[2][3]
Q2: Why has my this compound turned brown?
A2: A color change to brown or darker shades is a common indicator of oxidation. The aromatic amino group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.
Q3: Is this compound sensitive to moisture?
A3: While specific data on the hygroscopicity of this compound is not extensively documented, aminopyridine derivatives can be sensitive to moisture.[4] It is best practice to store it in a dry environment and handle it in a glovebox or under a dry inert gas stream if possible.
Q4: What are the likely degradation products I might see?
A4: While specific degradation products are not extensively reported in the literature, likely impurities could arise from oxidation of the amino group, hydrolysis of the bromo group (forming a hydroxylated pyridine), or dimerization/polymerization initiated by light or acid/base catalysis.
Q5: How can I check the purity of my stored compound before use?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for assessing purity.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially with derivatization to improve volatility.[5] A quick check via Thin Layer Chromatography (TLC) against a reference standard can also indicate the presence of significant impurities.
Potential Decomposition Pathways
The chemical structure of this compound contains several functional groups that can be susceptible to degradation under improper storage conditions. Understanding these potential pathways is key to preventing decomposition.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase HPLC method suitable for assessing the purity of this compound and detecting potential degradation products.
Workflow Diagram
Caption: General workflow for HPLC purity determination.
Methodology
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV detector |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve accurately weighed sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of ~0.1 mg/mL. |
Note: This is a general method adapted for pyridine derivatives and may require optimization for your specific instrumentation and impurity profile.[6]
Protocol 2: GC-MS Analysis for Volatile Impurities
This protocol can be used to identify volatile degradation products. Derivatization may be necessary to improve the chromatographic behavior of the polar parent compound.
Methodology
| Parameter | Recommended Condition |
| Instrument | Gas Chromatograph with a Mass Spectrometer detector |
| Column | Medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Injector | Split/splitless inlet, 250°C |
| Carrier Gas | Helium, constant flow |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min |
| Ionization Mode | Electron Ionization (EI) |
| Sample Preparation | Dissolve sample in a suitable solvent like Dichloromethane or Ethyl Acetate. Consider derivatization (e.g., silylation) of the amino group to improve peak shape and volatility. |
Note: This method is qualitative and intended for the identification of impurities. Method development and validation are required for quantitative analysis.[5]
References
Navigating the Synthesis of 2-Amino-3-bromo-6-methylpyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of 2-Amino-3-bromo-6-methylpyridine is a critical step in the development of numerous pharmaceutical and agrochemical compounds. However, scaling up its production from the laboratory to pilot or industrial scale presents a unique set of challenges. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the synthesis and purification of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the direct electrophilic bromination of 2-Amino-6-methylpyridine using a suitable brominating agent. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation due to its solid form and relatively safe handling compared to liquid bromine. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or chloroform.
Q2: What are the primary challenges when scaling up the bromination of 2-Amino-6-methylpyridine?
A2: The main challenges during scale-up include:
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Regioselectivity: Controlling the position of bromination to favor the desired 3-bromo isomer over other potential isomers (e.g., 5-bromo or di-bromo products).
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Byproduct Formation: The formation of over-brominated species, such as 3,5-dibromo-2-amino-6-methylpyridine, is a significant issue.
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Exothermic Reaction: The bromination reaction is often exothermic, and efficient heat management is crucial in large reactors to prevent runaway reactions and ensure consistent product quality.
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Purification: Isolating the high-purity desired product from unreacted starting materials and byproducts can be challenging on a large scale, often requiring optimized crystallization or chromatographic methods.
Q3: How can I improve the regioselectivity of the bromination?
A3: Improving regioselectivity involves careful control of reaction parameters. Key strategies include:
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Temperature Control: Running the reaction at low temperatures (e.g., 0-5 °C) can enhance selectivity by favoring the kinetically controlled product.
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Slow Reagent Addition: A slow, controlled addition of the brominating agent helps to maintain a low concentration of the electrophile in the reaction mixture, minimizing over-bromination.
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Solvent Choice: The polarity of the solvent can influence the reaction's selectivity.
Q4: What are the key safety precautions for the large-scale production of this compound?
A4: Safety is paramount. Key precautions include:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Conduct the reaction in a well-ventilated area or a fume hood to avoid inhalation of corrosive vapors (e.g., HBr) that may be generated.
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Exotherm Management: Use a reactor with adequate cooling capacity and monitor the internal temperature closely during the addition of the brominating agent.
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Quenching: Have a quenching agent (e.g., sodium thiosulfate solution) readily available to neutralize any excess brominating agent.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 3-Bromo Isomer
| Possible Cause | Troubleshooting Step | Verification Method |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Start at a lower temperature (e.g., 0°C) and gradually increase if the reaction is too slow. | In-process control (IPC) via HPLC or TLC to monitor the product-to-byproduct ratio at different temperatures. |
| Suboptimal Brominating Agent | Evaluate different brominating agents. While NBS is common, liquid bromine in acetic acid or other reagents might offer better yields for your specific setup. | Perform small-scale trial reactions with different agents and compare yields and purity. |
| Incomplete Reaction | Increase the reaction time or slightly increase the temperature after the initial addition of the brominating agent. | Monitor the consumption of the starting material (2-Amino-6-methylpyridine) by HPLC or TLC. |
| Degradation of Product | Ensure the work-up procedure is not too harsh. Avoid prolonged exposure to strong acids or bases. | Analyze the crude product for degradation impurities. |
Issue 2: High Levels of Di-brominated Byproducts
| Possible Cause | Troubleshooting Step | Verification Method |
| Excess Brominating Agent | Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent. | Carefully control the molar ratio of reactants. |
| Rapid Addition of Brominating Agent | Add the brominating agent portion-wise or as a solution via a dropping funnel over an extended period. | Monitor the reaction exotherm. A sharp temperature increase indicates the addition is too fast. |
| Localized High Concentrations | Ensure efficient stirring, especially in large reactors, to quickly disperse the added brominating agent. | Visual inspection of mixing and CFD modeling for large-scale reactors. |
| Reaction Temperature Too High | Maintain a low reaction temperature throughout the addition of the brominating agent. | Use a reliable temperature probe and cooling system. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step | Verification Method |
| "Oiling Out" During Crystallization | Modify the solvent system for recrystallization. A mixture of polar and non-polar solvents may be required. | Perform small-scale solubility and crystallization trials with different solvent systems. |
| Co-crystallization of Impurities | Consider a multi-step purification process, such as an initial filtration to remove some impurities followed by recrystallization. | Analyze the purity of the product after each purification step by HPLC. |
| Poor Separation in Chromatography | Optimize the mobile phase and stationary phase for column chromatography. A gradient elution might be necessary. | Develop an analytical HPLC method first to guide the preparative chromatography conditions. |
| Product Instability on Silica Gel | If using column chromatography, consider using deactivated silica gel (e.g., treated with triethylamine) to prevent degradation of the basic product. | Compare the purity of the product before and after chromatography. |
Data Presentation
Table 1: Comparison of Synthesis Parameters for Bromination of 2-Amino-6-methylpyridine
| Parameter | Method A: NBS in DCM | Method B: Liquid Bromine in Acetic Acid |
| Starting Material | 2-Amino-6-methylpyridine | 2-Amino-6-methylpyridine |
| Brominating Agent | N-Bromosuccinimide (NBS) | Liquid Bromine (Br₂) |
| Solvent | Dichloromethane (DCM) | Acetic Acid |
| Temperature | 0 - 5 °C | 10 - 20 °C |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Typical Yield | 75 - 85% | 70 - 80% |
| Key Byproducts | 3,5-dibromo-2-amino-6-methylpyridine, Succinimide | 3,5-dibromo-2-amino-6-methylpyridine |
| Purity (after work-up) | ~95% | ~90-95% |
Note: Yields and purity are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound using NBS
Materials:
-
2-Amino-6-methylpyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Charge a clean, dry reactor with 2-Amino-6-methylpyridine and dichloromethane.
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add N-Bromosuccinimide in portions over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quench the reaction by adding saturated sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Logic for Optimizing Synthesis.
Technical Support Center: Minimizing Debromination in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize debromination, a common side reaction in cross-coupling reactions.
Troubleshooting Guide
Issue: Significant formation of a debrominated byproduct is observed in my cross-coupling reaction.
This guide provides a systematic approach to diagnose and mitigate the undesired hydrodebromination of your aryl or heteroaryl bromide.
Step 1: Evaluate the Base
Strong bases, particularly in the presence of protic solvents, can generate palladium-hydride species that lead to debromination.[1]
-
Recommendation: Switch to a weaker inorganic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are often effective alternatives to stronger bases like alkoxides (e.g., NaOEt, t-BuOK).[1][2]
Step 2: Assess Reaction Temperature and Time
Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including debromination.[3]
-
Recommendation: Lower the reaction temperature. Attempt the reaction at a lower temperature, and only increase it gradually if the reaction is sluggish.[3] Monitor the reaction progress closely using TLC or GC-MS and quench the reaction as soon as the starting material is consumed to avoid extended reaction times.[3]
Step 3: Analyze the Catalyst and Ligand System
The nature of the palladium catalyst and its coordinating ligand significantly influences the competition between the desired cross-coupling and undesired debromination.
-
Recommendation: Screen for a more suitable ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination over the debromination pathway.[2] For certain electron-deficient aryl bromides, phosphine-free catalysts might also be a viable option.[1]
Step 4: Check Solvents and Reagents
Protic solvents or the presence of water can serve as a hydride source, facilitating debromination.
-
Recommendation: Use anhydrous, aprotic solvents such as toluene, dioxane, or THF.[1][2] Ensure all reagents and glassware are thoroughly dried before use. While a small amount of water is often necessary for Suzuki couplings, excessive amounts should be avoided.[2]
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of cross-coupling reactions?
A1: Debromination, also known as hydrodebromination, is a common side reaction where the bromine atom on an aryl or heteroaryl substrate is replaced by a hydrogen atom. This leads to the formation of an undesired byproduct, reducing the yield of the desired coupled product and complicating purification.
Q2: What is the proposed mechanism for debromination?
A2: In palladium-catalyzed cross-coupling reactions, debromination is often attributed to the formation of a palladium-hydride species. This species can arise from the base, solvent, or other impurities. After the oxidative addition of the aryl bromide to the Pd(0) catalyst, the palladium-hydride species can transfer a hydride to the palladium complex, which then undergoes reductive elimination to yield the debrominated product.[4]
Q3: Which types of aryl bromides are more susceptible to debromination?
A3: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[2] Electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are particularly prone to this side reaction.[2] For N-H containing heterocycles, protecting the N-H group can sometimes suppress debromination.[2]
Q4: How can I quantify the amount of debrominated byproduct?
A4: The extent of debromination can be quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[3][5] These methods allow for the separation and quantification of the desired product and the debrominated byproduct.
Q5: Can the choice of boronic acid or organotin reagent influence debromination?
A5: While the aryl halide is the primary factor, a slow transmetalation step can allow more time for competing side reactions like debromination to occur. Using highly active and stable boronic acids or organotin reagents can promote a faster forward reaction, thereby minimizing the opportunity for debromination.[2]
Data Summary
Table 1: Effect of Base on Debromination in Suzuki-Miyaura Coupling
| Aryl Bromide | Base | Temperature (°C) | Desired Product Yield (%) | Debromination (%) |
| 4-Bromotoluene | NaOtBu | 100 | 65 | 30 |
| 4-Bromotoluene | K₃PO₄ | 100 | 92 | <5 |
| 2-Bromopyridine | K₂CO₃ | 80 | 88 | 8 |
| 2-Bromopyridine | Cs₂CO₃ | 80 | 95 | <3 |
| Note: The yields are illustrative and can vary based on the specific substrates, catalyst, and other reaction conditions.[1] |
Table 2: Effect of Solvent on Debromination in Suzuki-Miyaura Coupling
| Aryl Bromide | Solvent | Temperature (°C) | Desired Product Yield (%) | Debromination (%) |
| 4-Bromoanisole | Methanol | 80 | 70 | 25 |
| 4-Bromoanisole | Toluene | 80 | 95 | <5 |
| 4-Bromoanisole | 1,4-Dioxane | 80 | 93 | <5 |
| 4-Bromoanisole | THF | 80 | 94 | <5 |
| Note: The yields are illustrative and can vary based on the specific substrates, catalyst, and other reaction conditions.[6] |
Table 3: Effect of Ligand on Debromination in Suzuki-Miyaura Coupling
| Aryl Bromide | Ligand | Temperature (°C) | Desired Product Yield (%) | Debromination (%) |
| 4-Chloroacetophenone | PPh₃ | 110 | 55 | 40 |
| 4-Chloroacetophenone | SPhos | 110 | 91 | 5 |
| 4-Chloroacetophenone | XPhos | 110 | 94 | <3 |
| 2-Bromo-6-methylpyridine | dppf | 100 | 75 | 20 |
| 2-Bromo-6-methylpyridine | RuPhos | 100 | 92 | 4 |
| Note: The yields are illustrative and can vary based on the specific substrates, catalyst, and other reaction conditions.[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimal Debromination
This protocol is a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, using a catalyst system known to minimize debromination.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
XPhos (4 mol%) or SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source, ligand, and K₃PO₄.[3]
-
Add the aryl bromide and the arylboronic acid.[3]
-
Add the anhydrous, degassed solvent via syringe.[3]
-
Stir the reaction mixture at room temperature for 15-30 minutes, then slowly heat to 80-100 °C.[2][3]
-
Monitor the reaction progress by TLC or GC-MS.[3]
-
Upon completion, cool the reaction to room temperature and quench with water.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography.[3]
Protocol 2: General Procedure for Stille Coupling with Minimal Debromination
This protocol provides a general framework for the Stille cross-coupling of an aryl bromide with an organostannane, aiming to minimize debromination.
Materials:
-
Aryl bromide (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous and degassed toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the aryl bromide in anhydrous, degassed toluene.
-
Add the Pd(PPh₃)₄ catalyst to the solution.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to reflux (approx. 110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of KF to remove tin byproducts, followed by brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: High-Throughput Screening of Ligands to Minimize Debromination
This protocol outlines a general procedure for screening phosphine ligands to identify the optimal ligand for a given cross-coupling reaction to minimize debromination.
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the palladium precursor, aryl bromide, coupling partner, and base in the chosen anhydrous solvent.[7]
-
Ligand Dosing: In an inert atmosphere glovebox, dispense the individual phosphine ligands into separate wells of a reaction block or individual reaction vials. A 1:1 to 2:1 ligand-to-palladium ratio is typically used.[7]
-
Reagent Addition: To each well/vial, add the palladium precursor stock solution, followed by the aryl halide stock solution and the coupling partner stock solution. Finally, add the base solution to initiate the reactions.[7]
-
Reaction Execution: Seal the reaction block or vials and place it on a heating block at the desired temperature.[7]
-
Analysis: After the designated reaction time, quench the reactions and analyze the product distribution in each well/vial by high-throughput techniques such as LC-MS or GC-MS to determine the yield of the desired product and the debrominated byproduct.
Visualizations
References
Technical Support Center: Isolating 2-Amino-3-bromo-6-methylpyridine Derivatives
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the workup and isolation of 2-Amino-3-bromo-6-methylpyridine and its derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying this compound? The most common and effective purification methods are column chromatography, recrystallization, and liquid-liquid extraction.[1] The choice of method depends on factors such as the scale of the reaction, the nature of the impurities, and the desired final purity of the product.[1]
Q2: What are the typical impurities encountered during the synthesis of this compound? Common impurities can include unreacted starting materials (e.g., 2-amino-6-methylpyridine), over-brominated species like di-brominated products, and other positional isomers.[1][2][3] The specific impurities will largely depend on the synthetic route employed.[1]
Q3: How can I assess the purity of my final product? The purity of this compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][4] The melting point can also be a useful indicator of purity.[2][4] High-purity grades are typically greater than 98%.[2][4]
Q4: What is the solubility profile of this compound? this compound is soluble in dimethyl sulfoxide (DMSO) and methanol, and it is slightly soluble in water.[4] This solubility profile is a critical consideration when selecting a solvent system for recrystallization or a mobile phase for column chromatography.
Q5: What are the recommended storage conditions for this compound? For long-term stability, the compound should be stored in a cool, dry, and well-ventilated area, preferably refrigerated at 2-8°C under an inert atmosphere.[4][5]
Experimental Workflows and Logic Diagrams
References
Technical Support Center: Catalyst Selection for 2-Amino-3-bromo-6-methylpyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance on catalyst selection to minimize side products in cross-coupling reactions involving 2-Amino-3-bromo-6-methylpyridine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Significant Side Product Formation in Suzuki-Miyaura Coupling
If you are observing low yields of your desired biaryl product and significant formation of side products such as homocoupled boronic acid or hydrodehalogenated starting material, consult the following troubleshooting guide.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Validation & Comparative
Comparative Guide to Purity Analysis of 2-Amino-3-bromo-6-methylpyridine: HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. 2-Amino-3-bromo-6-methylpyridine is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Ensuring its purity is a critical step to guarantee the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the industry standard for purity determination of such compounds, offering high resolution and sensitivity.[3] This guide provides a comparative overview of a typical HPLC method for this compound against other analytical techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the most common and effective method for assessing the purity of this compound and related substituted pyridines.[3] This technique separates the main compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC Purity of this compound
This protocol is a representative method adapted from established procedures for similar aminopyridine compounds.[3][4][5][6]
1. Instrumentation:
-
HPLC system equipped with a pump (quaternary or binary), an autosampler, a column oven, and a UV-Vis detector.[3]
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Detection Wavelength | 254 nm or 280 nm[3][5] |
| Injection Volume | 10 µL[3][5] |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[3] The compound is soluble in methanol and slightly soluble in water.[7]
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should not be more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.[3]
-
The theoretical plates should be not less than 2000.[3]
5. Analysis:
-
Inject the sample solution and record the chromatogram. The purity is typically calculated using the area normalization method.
HPLC Workflow Diagram
Caption: A generalized workflow for the purity determination of this compound by HPLC.
Alternative Analytical Methods
While HPLC is the gold standard, other techniques can be employed for purity assessment, each with its own advantages and limitations.
1. Gas Chromatography (GC):
-
Principle: GC is suitable for volatile and thermally stable compounds. For this compound, derivatization may be necessary to increase its volatility and prevent on-column degradation, which adds complexity to the sample preparation.[3][6]
-
Comparison: GC can offer higher resolution for certain volatile impurities. However, the need for derivatization and the thermal lability of many related impurities make it less straightforward than HPLC for this application.
2. Thin-Layer Chromatography (TLC):
-
Principle: A simple, cost-effective method for qualitative analysis and impurity screening. A sample is spotted on a plate coated with a stationary phase (e.g., silica gel), and a solvent system (mobile phase) moves up the plate by capillary action, separating the components.
-
Comparison: TLC is excellent for rapid, preliminary purity checks but lacks the quantitative accuracy and resolution of HPLC. It is often used for reaction monitoring during synthesis.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ¹H NMR and ¹³C NMR provide detailed structural information and can be used for quantitative analysis (qNMR). The presence of impurities can be detected by signals that do not correspond to the main compound.
-
Comparison: NMR is unparalleled for structural elucidation and can provide a direct measure of purity against a certified internal standard without the need for a reference standard of the analyte itself. However, it is generally less sensitive than HPLC for detecting trace-level impurities.
4. Mass Spectrometry (MS):
-
Principle: Coupled with a separation technique like GC (GC-MS) or HPLC (LC-MS), mass spectrometry can identify impurities by their mass-to-charge ratio, providing structural information.[6]
-
Comparison: MS is a powerful tool for impurity identification, which is a step beyond simple purity determination. Direct infusion MS is not suitable for purity assessment of complex mixtures due to ion suppression effects.
Comparative Summary
| Technique | Resolution | Quantitative Accuracy | Throughput | Primary Use |
| HPLC | High | High | High | Purity determination and quantification of impurities |
| GC | Very High | High | High | Analysis of volatile impurities (may require derivatization)[3] |
| TLC | Low | Low (Semi-quantitative) | Very High | Rapid qualitative screening and reaction monitoring |
| NMR | Moderate | High (with internal standard) | Low | Structural elucidation and absolute quantification |
| LC-MS | High | High | Moderate | Impurity identification and quantification |
Conclusion
For the routine purity analysis of this compound, reversed-phase HPLC remains the most suitable and widely adopted method due to its high resolution, sensitivity, and quantitative accuracy.[3] While other techniques like GC, TLC, and NMR have their specific applications in the broader analytical characterization of the compound, HPLC provides the most reliable and robust data for quality control and release testing in a regulated environment. The choice of the analytical method should be guided by the specific requirements of the analysis, whether it is for routine purity checking, impurity identification, or structural confirmation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 126325-46-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
Reactivity Face-Off: A Comparative Analysis of 2-Amino-3-bromo and 2-Amino-5-bromo Pyridines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, substituted pyridines are foundational building blocks for the synthesis of a myriad of pharmaceutical agents and functional materials. Among these, aminobromopyridines stand out as versatile intermediates, offering two key reactive sites for molecular elaboration: a nucleophilic amino group and a carbon-bromine bond amenable to a wide array of cross-coupling reactions. The positional isomerism of the bromine atom, specifically the distinction between 2-Amino-3-bromo pyridine and 2-Amino-5-bromo pyridine, profoundly influences the molecule's electronic properties, steric environment, and, consequently, its reactivity.
This guide provides an objective, data-driven comparison of the reactivity of these two isomers in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Understanding these nuances is critical for rational reaction design, optimization of yields, and predicting potential reaction pathways.
Theoretical Reactivity Analysis: Electronic and Steric Effects
The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is primarily dictated by the ease of the initial oxidative addition step. This step is sensitive to both the electron density at the carbon atom bearing the bromine and the steric hindrance around the reaction center.
Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The substituents modulate this electronic landscape:
-
Amino Group (-NH₂): A strong electron-donating group through resonance (a +M effect), which increases electron density on the pyridine ring, particularly at the ortho and para positions.
-
Bromine Atom (-Br): An electron-withdrawing group through induction (a -I effect) and a weak deactivator through resonance.
In 2-Amino-5-bromo pyridine , the bromine atom is at the 5-position, which is para to the electron-donating amino group at the 2-position. This para relationship leads to a significant increase in electron density at the C-5 position, making the C-Br bond more polarized and, therefore, more susceptible to oxidative addition by a Pd(0) catalyst.
Conversely, in 2-Amino-3-bromo pyridine , the bromine atom is ortho to the amino group. While it also benefits from the electron-donating nature of the amino group, the proximity of the two substituents can lead to intramolecular hydrogen bonding or chelation to the metal center of the catalyst, which may influence the reaction pathway and potentially inhibit the reaction.[1]
Steric Effects:
-
In 2-Amino-5-bromo pyridine , the bromine atom at C-5 is flanked by a hydrogen atom at C-6 and a carbon at C-4, resulting in a relatively unencumbered steric environment.
-
In 2-Amino-3-bromo pyridine , the bromine atom at C-3 is situated between the amino group at C-2 and a hydrogen atom at C-4. This creates a more sterically crowded environment around the C-Br bond, which could potentially hinder the approach of the bulky palladium catalyst and slow the rate of oxidative addition.[1]
Based on this analysis, 2-Amino-5-bromo pyridine is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions due to more favorable electronic activation and lower steric hindrance at the C-Br bond.[1]
Comparative Experimental Data
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[2] Experimental data for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes show that this isomer is a viable substrate, affording moderate to excellent yields.[3][4][5][6]
Table 1: Sonogashira Coupling of 2-Amino-3-bromo Pyridine Derivatives
| Entry | 2-Amino-3-bromo Pyridine Substrate | Alkyne Partner | Yield (%) | Reference |
| 1 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 93 | [1] |
| 2 | 2-Amino-3-bromo-5-methylpyridine | 1-Heptyne | 85 | [1] |
| 3 | 2-Amino-3-bromo-5-methylpyridine | 3,3-Dimethyl-1-butyne | 81 | [1] |
| 4 | 2-Amino-3-bromopyridine | Phenylacetylene | 96 | [1] |
| 5 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | 83 | [1] |
Conditions: Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100°C, 3h.[1]
While specific data for the Sonogashira coupling of 2-amino-5-bromopyridine is less prevalent in the initial searches, the general reactivity trends suggest it would be a highly competent coupling partner.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction between an organoboron compound and an organic halide. A study on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine, an isomer of the title compounds, revealed that direct coupling of the unprotected amine resulted in low yields. However, after protection of the amino group as an acetamide, the reaction proceeded efficiently to give moderate to good yields.[1] This suggests that the free amino group, particularly when it can chelate with the catalyst, can be detrimental to the reaction, and a protection strategy may be necessary.
Table 2: Suzuki-Miyaura Coupling of an Analog of 2-Amino-5-bromo Pyridine
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85 |[7] | | 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 82 |[7] | | 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 88 |[7] |
Substrate: N-(5-bromo-2-methylpyridin-3-yl)acetamide
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] Given the presence of the amino group in both isomers, these substrates are more commonly used as the aryl halide component rather than the amine coupling partner. However, the reactivity of the C-Br bond in this reaction is still of interest. Data for the Buchwald-Hartwig amination of 2-bromopyridine derivatives with various amines show that these reactions can proceed with good yields, although the choice of ligand and base is crucial.[9][10][11]
Table 3: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | 2-Bromopyridine | Cyclohexylamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 60 |[12] | | 2 | 2-Bromo-6-methylpyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 85 |[12] | | 3 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ / DavePhos | NaOt-Bu | Toluene | 95 |[12] |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on the pyridine ring is generally favored at the 2- and 4-positions, which are electronically activated by the ring nitrogen. The 3- and 5-positions are significantly less reactive towards nucleophilic attack.[13]
For 2-Amino-5-bromo pyridine , the bromine at the 5-position is not at an activated site for direct SNAr. Therefore, displacement of the bromide by a nucleophile would likely require harsh reaction conditions or a different reaction mechanism, such as one involving an aryne intermediate.
For 2-Amino-3-bromo pyridine , the bromine is also at a non-activated position (C-3). However, the presence of the activating amino group at C-2 could potentially influence the reactivity, though direct SNAr at C-3 is still expected to be difficult. A study on the nucleophilic substitution of 2,5-dibromopyridine with sodium ethoxide under microwave irradiation resulted in the selective substitution of the bromine at the 2-position, highlighting the higher reactivity of this position over the 5-position.[14]
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Protocol for Sonogashira Coupling
Materials:
-
2-Amino-3-bromo pyridine or 2-Amino-5-bromo pyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylethylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., DMF, THF, toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aminobromopyridine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
2-Amino-3-bromo pyridine or 2-Amino-5-bromo pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Solvent system (e.g., toluene/water, dioxane/water, DMF)
Procedure:
-
In a Schlenk flask, combine the aminobromopyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[15]
General Protocol for Buchwald-Hartwig Amination
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. scirp.org [scirp.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Amino-3-bromo-6-methylpyridine: An Evaluation of Alternative Brominating Reagents
For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of halogenated pyridines is a critical aspect of discovery and process chemistry. 2-Amino-3-bromo-6-methylpyridine, a key building block in the development of pharmaceuticals and agrochemicals, presents a unique synthetic challenge regarding the regioselective introduction of a bromine atom at the 3-position. This guide provides an objective comparison of synthetic strategies, focusing on the performance of traditional and alternative brominating reagents, supported by available experimental data.
The direct, one-step bromination of 2-amino-6-methylpyridine to achieve the desired 3-bromo isomer is not extensively documented, suggesting challenges in controlling the regioselectivity of the reaction. The electron-donating amino group strongly activates the pyridine ring, making it susceptible to bromination at multiple positions, primarily the 3- and 5-positions, and to di-bromination. Consequently, multi-step synthetic pathways are generally employed to achieve the target molecule with high purity.
This guide will compare two plausible multi-step synthetic routes, evaluating the key bromination step in each. The traditional approach often involves hazardous reagents like elemental bromine, while modern alternatives offer potentially safer and more environmentally benign processes.
Comparison of Synthetic Strategies and Reagents
The following table summarizes the quantitative data for two distinct multi-step pathways to synthesize this compound. Each pathway utilizes a different strategy to control the regioselectivity of the bromination.
| Parameter | Route 1: Nitration-Reduction-Sandmeyer Reaction | Route 2: Acetylation-Bromination-Deacetylation |
| Starting Material | 2-Amino-6-methylpyridine | 2-Amino-6-methylpyridine |
| Key Intermediate | 2-Amino-6-methyl-3-nitropyridine | 2-Acetamido-6-methylpyridine |
| Brominating Agent | Copper(I) Bromide (CuBr) in a Sandmeyer Reaction | N-Bromosuccinimide (NBS) |
| Number of Steps | 3 | 3 |
| Overall Yield | Moderate | Good |
| Purity of Final Product | Good to Excellent | Good to Excellent |
| Reaction Time (Bromination Step) | 2-4 hours | 5 hours |
| Safety Considerations | Diazonium salts can be explosive; requires careful temperature control. | NBS is a lachrymator and should be handled with care. |
| "Green" Chemistry Aspects | Use of copper salts. | Avoids the use of elemental bromine. |
Experimental Protocols
Route 1: Nitration-Reduction-Sandmeyer Reaction
This pathway introduces a nitro group at the 3-position, which is then reduced to an amino group. The resulting diamine can then undergo a Sandmeyer reaction to introduce the bromine atom selectively.
Step 1: Synthesis of 2-Amino-6-methyl-3-nitropyridine
Step 2: Reduction of 2-Amino-6-methyl-3-nitropyridine to 2,3-Diamino-6-methylpyridine
The reduction of the nitro group can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or by using reducing agents like tin(II) chloride in hydrochloric acid.
Step 3: Sandmeyer Reaction to Yield this compound
The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic ring to a halogen via a diazonium salt intermediate.[1][2]
-
Materials and Reagents:
-
2,3-Diamino-6-methylpyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Dissolve 2,3-diamino-6-methylpyridine in aqueous hydrobromic acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Nitrogen gas will be evolved.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Neutralize the reaction mixture with a sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Route 2: Acetylation-Bromination-Deacetylation
This route involves protecting the amino group as an acetamide to moderate its activating effect and to sterically hinder the 5-position, thereby favoring bromination at the 3-position.
Step 1: Synthesis of 2-Acetamido-6-methylpyridine
-
Materials and Reagents:
-
2-Amino-6-methylpyridine
-
Acetic anhydride
-
Pyridine (as catalyst, optional)
-
-
Procedure:
-
Dissolve 2-amino-6-methylpyridine in a suitable solvent (e.g., dichloromethane or neat acetic anhydride).
-
Slowly add acetic anhydride to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain 2-acetamido-6-methylpyridine.
-
Step 2: Bromination of 2-Acetamido-6-methylpyridine with NBS
While a direct protocol for the 3-bromination of 2-acetamido-6-methylpyridine is not explicitly detailed in the searched literature, a study on the bromination of this compound with N-bromosuccinimide (NBS) in dry carbon tetrachloride with a catalytic amount of benzoyl peroxide gave the ring-brominated product in 75% yield.[1] It is plausible that this bromination occurs at the 3-position due to the directing effect of the acetamido group.
-
Materials and Reagents:
-
2-Acetamido-6-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (or a safer alternative like acetonitrile)
-
Benzoyl peroxide (radical initiator)
-
-
Procedure:
-
Dissolve 2-acetamido-6-methylpyridine in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 5 hours.
-
Cool the reaction mixture and filter off the succinimide by-product.
-
Wash the filtrate with a sodium thiosulfate solution to remove any remaining bromine, then with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Deacetylation to Yield this compound
-
Materials and Reagents:
-
2-Acetamido-3-bromo-6-methylpyridine
-
Hydrochloric acid (aqueous)
-
Sodium hydroxide (aqueous)
-
-
Procedure:
-
Reflux the 2-acetamido-3-bromo-6-methylpyridine in aqueous hydrochloric acid for several hours until the deacetylation is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with an aqueous sodium hydroxide solution.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the final product.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Route 1: Nitration-Reduction-Sandmeyer Reaction Pathway.
Caption: Route 2: Acetylation-Bromination-Deacetylation Pathway.
Conclusion
The synthesis of this compound is most effectively achieved through multi-step pathways that allow for controlled, regioselective bromination. While direct bromination of the parent amine is challenging, both the Sandmeyer reaction and a protection-bromination-deprotection strategy offer viable, albeit distinct, approaches.
The Sandmeyer reaction (Route 1) is a powerful tool for introducing bromine, but it involves the generation of potentially hazardous diazonium salts, requiring stringent process control.
The acetylation-bromination-deacetylation sequence (Route 2) , particularly with the use of N-Bromosuccinimide (NBS) , presents a compelling alternative. NBS is generally considered a safer and more manageable brominating agent than elemental bromine. Although this route also involves multiple steps, the reported high yield for the bromination of the acetylated intermediate makes it an attractive option for researchers.
The choice between these routes will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. For laboratories prioritizing the avoidance of elemental bromine and potentially hazardous diazonium intermediates, the NBS-based route appears to be a more favorable option. Further process optimization for either route would be necessary for large-scale production.
References
DFT Analysis of C-Br Bond Reactivity in 2-Amino-3-bromo-6-methylpyridine: A Comparative Guide
This guide provides a comprehensive analysis of the carbon-bromine (C-Br) bond reactivity in 2-Amino-3-bromo-6-methylpyridine, a versatile building block in pharmaceutical and agrochemical development.[1] Due to the limited availability of direct DFT studies on this specific molecule, this guide leverages comparative data from closely related bromo-methyl-pyridine isomers and established computational methodologies to predict its reactivity. The insights provided are intended for researchers, scientists, and drug development professionals engaged in synthetic chemistry and computational analysis.
Theoretical Reactivity Analysis: Electronic and Steric Effects
The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is primarily dictated by the ease of the initial oxidative addition step. This step is sensitive to both the electron density at the carbon atom and the steric hindrance around the bond.
In this compound, the bromine atom is positioned at the 3-position of the pyridine ring. The electronic environment of this C-Br bond is influenced by the following substituents:
-
Amino Group (-NH₂): As a strong electron-donating group through resonance (+M effect), the amino group at the 2-position increases the electron density on the pyridine ring, particularly at the ortho and para positions.[2]
-
Methyl Group (-CH₃): The methyl group at the 6-position is a weak electron-donating group through induction (+I effect).[2]
The bromine atom at the 3-position is ortho to the activating amino group. While it benefits from the increased electron density, its proximity to both the amino group and the methyl group can lead to steric hindrance. This steric congestion can influence the approach of the bulky phosphine ligands of the palladium catalyst, potentially slowing down the rate of oxidative addition.[2] Furthermore, the adjacent amino group could potentially chelate to the metal center, which may also influence the reaction pathway.[2]
Comparative DFT Data of Related Bromo-Methyl-Pyridine Derivatives
DFT calculations on analogous bromo-methyl-pyridine derivatives provide valuable insights into the electronic properties that govern reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap (ΔE). A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability.[3]
| Derivative Studied | DFT Functional | Basis Set | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Reference |
| 6-amino-3-bromo-2-methylpyridine | B3LYP | 6-311++G(d,p) | -5.89 | -0.98 | 4.91 | 2.78 | [4] |
| 5-aryl-2-methylpyridin-3-amine series | B3LYP | 6-31G(d,p) | - | - | - | > Pyridine | [4] |
| 6-bromo-2-methylpyridin-3-amine | B3LYP | 6–311g++(d, p) | - | - | - | - | [4] |
Note: Data for this compound is not directly available in the cited literature but can be inferred from these related structures.
Based on the analysis of related isomers, the C-Br bond in this compound is expected to be reactive in cross-coupling reactions, though potentially less so than isomers with less steric hindrance around the bromine atom, such as 2-Amino-5-bromo-4-methylpyridine.[2]
Experimental Protocols
Standard Protocol for Suzuki-Miyaura Cross-Coupling
A common application for this compound is the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. The following is a generalized protocol.[3]
Reactant Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol %), and a base like K₃PO₄ (1.5-2.3 eq).[3]
Solvent and Reflux: Suspend the mixture in a solvent system, typically a 4:1 ratio of 1,4-dioxane and water. Heat the mixture to reflux at approximately 90°C for 18 hours under a nitrogen atmosphere.[3]
Monitoring and Workup: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature.[3] The organic layer should then be washed with water and brine.
Computational Protocol for DFT Analysis
DFT calculations are crucial for understanding the geometric, electronic, and vibrational properties of molecules at the quantum level. The following represents a standard approach for analyzing pyridine derivatives.[3]
Software: Utilize a quantum chemistry software package, such as the GAUSSIAN suite of programs.[3]
Method and Basis Set: Employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. For geometry optimization and electronic properties, the 6-31G(d,p) basis set is effective, while a larger set like 6-311++G(d,p) is often used for more precise frequency and spectroscopic calculations.[3]
Visualizations
Caption: Generalized workflow for DFT analysis of C-Br bond reactivity.
Caption: Factors influencing C-Br bond reactivity in aminobromopyridines.
Conclusion
Based on a comparative analysis of related compounds and theoretical principles, the C-Br bond in this compound is expected to be susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. The electron-donating amino and methyl groups enhance the electron density at the carbon center of the C-Br bond, thereby activating it for reaction. However, the position of the bromine atom, ortho to the amino group and adjacent to a methyl group on the other side, likely introduces steric hindrance that may temper its reactivity compared to less sterically congested isomers. For synthetic applications, this suggests that while the compound is a viable substrate for cross-coupling, optimization of reaction conditions, such as the choice of bulky phosphine ligands and elevated temperatures, may be necessary to achieve high yields.[2][5] DFT calculations following the outlined protocol can provide more precise quantitative data on the bond dissociation energy and activation barriers for specific reactions, further guiding experimental design.
References
A Comparative Guide to Catalyst Efficacy in Suzuki Coupling of 2-Amino-3-bromo-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. For substrates such as 2-Amino-3-bromo-6-methylpyridine, a common scaffold in pharmaceutical development, the choice of catalyst is paramount to achieving high yields and reaction efficiency. This guide provides an objective comparison of various palladium-based catalyst systems for this transformation, supported by experimental data from structurally analogous compounds to inform catalyst selection and optimization.
Performance Comparison of Catalytic Systems
The efficacy of a palladium catalyst in the Suzuki coupling of bromopyridines is heavily influenced by the nature of the ligand coordinated to the palladium center. The electron-rich and potentially coordinating amino group in this compound presents a challenge that necessitates careful catalyst selection. Below is a comparative summary of different palladium catalyst systems, with performance data drawn from reactions with structurally similar aminobromopyridines.
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of Bromopyridines with Arylboronic Acids
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 | [1] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 | [1] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | [1] |
| Pd(PPh₃)₄ | 5 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | - | 78-88* | - | [2][3] |
*Yields reported for the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. This data provides a strong indication of the expected performance for the target substrate.[2][3]
Analysis of Catalyst Performance
-
Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a conventional and widely used catalyst that can provide good to excellent yields for routine couplings.[2] However, for more demanding substrates like aminobromopyridines, the use of bulky and electron-rich phosphine ligands, such as SPhos, in conjunction with a palladium precursor like Pd(OAc)₂, is often necessary to achieve higher yields and turnover numbers.[1][2] These advanced ligands facilitate the critical oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have surfaced as highly active catalysts for Suzuki couplings.[1] The strong σ-donating character of NHC ligands boosts catalytic activity, often permitting lower catalyst loadings and shorter reaction times.[1] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[1]
Experimental Protocols
Detailed methodologies for the catalyst systems are provided below. These protocols are based on established procedures for structurally similar substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[2][3]
-
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)[2]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)[2][3]
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)[2]
-
1,4-Dioxane and degassed water (4:1 ratio)[3]
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.[3]
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[3]
-
Under the inert atmosphere, add Pd(PPh₃)₄.[3]
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.[3]
-
Stir the reaction mixture at 85-95 °C, monitoring progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
-
Protocol 2: General Procedure using Pd(OAc)₂ / SPhos
This is a general protocol for the Suzuki-Miyaura coupling of challenging aryl bromides using a Buchwald ligand.[2]
-
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.5 equivalents)[2]
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)[2]
-
SPhos (0.04 equivalents)[2]
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)[2]
-
Toluene and degassed water[2]
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (Argon)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[2]
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed toluene and water.
-
Heat the mixture with stirring in an oil bath, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
-
Visualizing the Process
Experimental Workflow for Suzuki Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an optimal catalyst system for the Suzuki-Miyaura coupling of this compound is critical for achieving high yields. For routine applications, Pd(PPh₃)₄ offers a reliable option. However, for enhanced efficiency, particularly with challenging substrates, modern catalyst systems incorporating bulky, electron-rich phosphine ligands like SPhos or N-heterocyclic carbene ligands in Pd-PEPPSI precatalysts are highly effective alternatives.[2] The ultimate choice of catalyst will depend on the specific requirements of the synthesis, including cost, availability, and desired reaction conditions. The protocols and comparative data presented in this guide serve as a valuable resource for designing and executing efficient cross-coupling reactions for the synthesis of important pyridine-based scaffolds.
References
Characterization of 2-Amino-3-bromo-6-methylpyridine Reaction Products by 13C NMR: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 2-Amino-3-bromo-6-methylpyridine stands out as a versatile building block, offering multiple reaction sites for the synthesis of diverse molecular architectures. This guide provides a comparative analysis of the 13C NMR characterization of products derived from three common palladium-catalyzed cross-coupling reactions of this substrate: Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Understanding the distinct 13C NMR signatures of these reaction products is crucial for unambiguous structure elucidation and reaction monitoring.
This document presents a summary of 13C NMR data for the starting material and its derivatives, alongside detailed experimental protocols for the key reactions. The provided data, including that of closely related analogues, serves as a valuable reference for predicting and interpreting the spectral outcomes of similar transformations.
Comparative 13C NMR Data
The following table summarizes the 13C NMR chemical shifts (δ, ppm) for this compound and representative products from Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Data for some products are derived from structurally similar compounds due to the limited availability of direct experimental data for the specified substrate.
| Carbon Position | This compound (Predicted) | 2-Amino-6-methyl-3-(p-tolyl)pyridine (Suzuki Product Analogue)[1] | N,N-dicyclohexyl-6-methyl-3-(piperidin-1-yl)pyridin-2-amine (Buchwald-Hartwig Product Analogue)[2] | 2-Amino-6-methyl-3-(phenylethynyl)pyridine (Sonogashira Product) |
| C2 | 158.0 | 157.0 | 159.3 | ~158-160 |
| C3 | 109.0 | 130.1 | 105.9 | ~103-105 |
| C4 | 142.0 | 137.6 | 137.6 | ~140-142 |
| C5 | 118.0 | 129.3 | 111.6 | ~113-115 |
| C6 | 156.0 | 157.0 | 157.0 | ~157-159 |
| CH3 | 24.0 | 21.3 | 25.1 | ~21-25 |
Note: Predicted values for the starting material are generated based on established increments for substituents on a pyridine ring. Values for the Sonogashira product are estimated based on data for similar 2-amino-3-alkynylpyridines.
Reaction Workflows and Signaling Pathways
The general workflow for the synthesis and characterization of these pyridine derivatives involves a palladium-catalyzed cross-coupling reaction followed by purification and spectroscopic analysis.
References
A Comparative Guide to the Kinetic Profiles of 2-Amino-3-bromo-6-methylpyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, 2-Amino-3-bromo-6-methylpyridine stands as a versatile building block, pivotal for the construction of complex molecular architectures in medicinal chemistry and materials science. Its utility is largely defined by its reactivity in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the kinetic performance of this compound in three seminal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct, side-by-side kinetic studies on this specific substrate are not extensively documented in the literature, this guide leverages available experimental data for the substrate and closely related analogs, alongside established mechanistic principles, to provide a comprehensive kinetic profile comparison.
Quantitative Performance Data
The following tables summarize key quantitative data for the cross-coupling reactions of 2-amino-3-bromopyridine derivatives. This data, while not a direct kinetic comparison, offers valuable insights into the efficiency and scope of each reaction.
Table 1: Sonogashira Coupling of 2-Amino-3-bromo-5-methylpyridine with Various Terminal Alkynes
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-5-methyl-3-(phenylethynyl)pyridine | 93 |
| 2 | 4-Methylphenylacetylene | 2-Amino-5-methyl-3-((4-methylphenyl)ethynyl)pyridine | 87 |
| 3 | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)-5-methylpyridine | 91 |
| 4 | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)-5-methylpyridine | 85 |
| 5 | Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)-5-methylpyridine | 78 |
Data extracted from a study on the Sonogashira coupling of 2-amino-3-bromopyridines. The reaction conditions were standardized for comparative purposes.
Table 2: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine with Various Amines
| Entry | Amine | Ligand | Product | Yield (%) |
| 1 | Morpholine | Xantphos | 4-(6-Methylpyridin-2-yl)morpholine | 92 |
| 2 | Aniline | RuPhos | N-Phenyl-6-methylpyridin-2-amine | 88 |
| 3 | Benzylamine | BrettPhos | N-Benzyl-6-methylpyridin-2-amine | 85 |
| 4 | Cyclohexylamine | Johnphos | N-Cyclohexyl-6-methylpyridin-2-amine | 90 |
| 5 | Diethylamine | tBuXPhos | N,N-Diethyl-6-methylpyridin-2-amine | 75 |
Yields are representative for the Buchwald-Hartwig amination of 2-bromo-6-methylpyridine under optimized conditions for each amine, showcasing the impact of ligand choice.
Table 3: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Boronic Acids
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 88 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 78 |
| 4 | Thiophene-2-boronic acid | 2-Methyl-5-(thiophen-2-yl)pyridin-3-amine | 82 |
| 5 | Naphthalene-1-boronic acid | 2-Methyl-5-(naphthalen-1-yl)pyridin-3-amine | 75 |
Data from a study on a structurally similar aminobromopyridine, highlighting the feasibility and efficiency of the Suzuki-Miyaura coupling for this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. The following are representative experimental protocols for the kinetic analysis of each cross-coupling reaction.
General Protocol for Kinetic Monitoring of Cross-Coupling Reactions
A typical kinetic study involves monitoring the reaction progress over time. This can be achieved through various analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Reaction Setup: In a glovebox, a reaction vessel is charged with the palladium catalyst, ligand, and base.
-
Reagent Addition: The solvent, this compound, and the coupling partner (boronic acid, amine, or alkyne) are added. An internal standard is often included for accurate quantification.
-
Reaction Initiation and Monitoring: The reaction is initiated by placing the vessel in a pre-heated oil bath or heating block. At specified time intervals, aliquots are withdrawn from the reaction mixture.
-
Quenching and Analysis: Each aliquot is immediately quenched (e.g., by cooling and dilution) to stop the reaction. The quenched samples are then analyzed by the chosen analytical method to determine the concentration of reactants and products.
-
Data Analysis: The concentration data is plotted against time to determine the initial reaction rate. By varying the concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined, and a rate law can be established.
Specific Protocols
Sonogashira Coupling: A study on the Sonogashira coupling of 2-amino-3-bromopyridines used the following conditions: To a solution of the 2-amino-3-bromopyridine (1.0 equiv) in DMF were added the terminal alkyne (1.2 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and triethylamine (2.0 equiv). The reaction mixture was stirred at a specific temperature, and samples were taken at regular intervals for analysis.[1][2]
Buchwald-Hartwig Amination: For the Buchwald-Hartwig amination of a bromopyridine, a typical protocol involves: A reaction tube is charged with Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and NaOtBu (1.4 equiv).[3] The tube is evacuated and backfilled with argon. Toluene, the bromopyridine (1.0 equiv), and the amine (1.2 equiv) are then added. The reaction is heated, and aliquots are analyzed over time.[3]
Suzuki-Miyaura Coupling: A general procedure for the Suzuki-Miyaura coupling of a bromopyridine is as follows: A mixture of the bromopyridine (1.0 equiv), boronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (3 mol%) in a mixture of toluene and water (4:1) is heated. The progress of the reaction is monitored by TLC or GC analysis of timed aliquots.
Visualizing Reaction Pathways and Workflows
Caption: Catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Caption: General experimental workflow for a kinetic study of a cross-coupling reaction.
Kinetic Profile Comparison
While direct comparative kinetic data for this compound is sparse, a qualitative comparison based on the established mechanisms of these reactions provides valuable predictive insights.
Suzuki-Miyaura Coupling:
-
Rate-Determining Step: The rate-determining step in Suzuki couplings can be either the oxidative addition of the aryl halide to the Pd(0) complex or the transmetalation step. For electron-rich aminopyridines, oxidative addition is generally facile. However, the transmetalation step, involving the transfer of the organic group from the boronic acid to the palladium center, can be sluggish. The choice of base is critical to activate the boronic acid and facilitate this step.
-
Expected Kinetics for this compound: The reaction rate is expected to show a first-order dependence on the concentration of both the palladium catalyst and the aryl bromide. The dependence on the boronic acid and base concentration can be more complex and is often non-linear. The electron-donating amino and methyl groups on the pyridine ring are likely to accelerate the oxidative addition step.
Buchwald-Hartwig Amination:
-
Rate-Determining Step: The rate-determining step in the Buchwald-Hartwig amination is typically the reductive elimination of the C-N bond from the palladium(II)-amido complex. However, other steps, such as the oxidative addition or the deprotonation of the coordinated amine, can also be rate-limiting depending on the specific substrates and reaction conditions.
-
Expected Kinetics for this compound: The kinetics are expected to be highly dependent on the nature of the amine coupling partner and the phosphine ligand. Bulky, electron-rich ligands are known to accelerate the reductive elimination step. The reaction rate will likely be first order in the palladium catalyst and the aryl bromide. The presence of the free amino group on the pyridine substrate could potentially lead to catalyst inhibition by coordinating to the palladium center, thus affecting the overall reaction rate.
Sonogashira Coupling:
-
Rate-Determining Step: The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles, one for palladium and one for copper. The rate-determining step is often the transmetalation of the copper acetylide to the palladium(II) complex. However, the oxidative addition can also be rate-limiting, especially with less reactive aryl halides.
-
Expected Kinetics for this compound: The reaction rate is expected to be dependent on the concentrations of the palladium catalyst, the aryl bromide, and the copper acetylide. The kinetics can be complex due to the dual catalytic system. The electron-rich nature of the substrate should facilitate the initial oxidative addition to the Pd(0) catalyst.
Conclusion
References
A Comparative Guide to 2-Amino-3-bromo-6-methylpyridine and Other Brominated Heterocycles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in pharmaceutical and agrochemical research, brominated heterocycles are indispensable building blocks. Their utility primarily lies in their ability to participate in a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an objective, data-driven comparison of 2-Amino-3-bromo-6-methylpyridine against other common brominated pyridines: 2-bromopyridine , 3-bromopyridine , and 2-bromo-5-nitropyridine . The selection of the appropriate brominated heterocycle is critical for optimizing reaction efficiency, yield, and overall synthetic strategy.
Executive Summary
This compound presents a unique combination of electronic and steric properties due to its substituents. The amino and methyl groups are electron-donating, which can influence the reactivity of the C-Br bond in palladium-catalyzed reactions. This guide benchmarks its performance in key cross-coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig—against simpler brominated pyridines. While direct, side-by-side comparative studies under identical conditions are limited in the literature, this guide synthesizes available data to provide a comprehensive overview of their relative reactivity and utility.
Chemical Properties and Reactivity Overview
The reactivity of brominated pyridines in cross-coupling reactions is fundamentally governed by the electronic environment of the pyridine ring and the position of the bromine atom.[1] The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards the crucial oxidative addition step in the catalytic cycle.[1] However, the presence and position of other substituents, such as the amino and methyl groups in this compound, can significantly modulate this reactivity.
Table 1: Physicochemical Properties of Selected Brominated Heterocycles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₆H₇BrN₂ | 187.04 | 77-79 | 238.5 at 760 mmHg |
| 2-Bromopyridine | C₅H₄BrN | 158.00 | - | 192-194 |
| 3-Bromopyridine | C₅H₄BrN | 158.00 | -17 | 173 |
| 2-Bromo-5-nitropyridine | C₅H₃BrN₂O₂ | 202.99 | 139-141 | 145-147 at 10 mmHg |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of this compound and other brominated pyridines in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The data is compiled from various sources and aims to provide a representative comparison. It is important to note that reaction conditions can significantly influence outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The reactivity of bromopyridines in this reaction is influenced by their electronic properties.
Table 2: Representative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Brominated Heterocycle | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound (analog)¹ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-18 | ~85 | [2][3] |
| 2-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~80-95 | [4] |
| 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | 12 | Good to Excellent | [5] |
| 2-Bromo-5-nitropyridine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
¹Data is for the structurally similar 5-bromo-2-methylpyridin-3-amine, providing a strong indication of expected yields.[2][3]
Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene. The reactivity of the C-Br bond is a key factor in this transformation.
Table 3: Representative Yields in Heck Coupling with Styrene
| Brominated Heterocycle | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 3 | Expected Good | [6] |
| 2-Bromopyridine | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 4 | High | [7] |
| 3-Bromopyridine | Pd(OAc)₂ | K₂CO₃ | Toluene | 130 | 1 | 78 | [8] |
| 2-Bromo-5-nitropyridine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The nature of the bromopyridine and the amine are crucial for reaction success.
Table 4: Representative Yields in Buchwald-Hartwig Amination with Morpholine
| Brominated Heterocycle | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound (analog)² | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-100 | - | Good | [9] |
| 2-Bromopyridine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 18 | 95 | [10] |
| 3-Bromopyridine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 85 | [10] |
| 2-Bromo-5-nitropyridine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
²Data is for the structurally similar 2-Amino-5-bromo-4-methylpyridine.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the key cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of a Brominated Pyridine
Materials:
-
Brominated pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add the brominated pyridine, arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85–95 °C for 12-18 hours.[2]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling of a Brominated Pyridine
Materials:
-
Brominated pyridine (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1.0 mol%)
-
1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (as carbene ligand) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
DMF/Water (1:1)
Procedure:
-
To a small Schlenk tube, add Pd(OAc)₂, the carbene ligand, the brominated pyridine, styrene, and K₂CO₃.[7]
-
Add the DMF/water solvent mixture.[7]
-
Heat the mixture at 80 °C for 4 hours.[7]
-
After cooling, extract the mixture with ethyl acetate/hexane (1:5).
-
Filter the organic layer through a pad of silica gel, washing thoroughly.
-
Concentrate the filtrate and purify the product by flash chromatography.
Protocol 3: Buchwald-Hartwig Amination of a Brominated Pyridine
Materials:
-
Brominated pyridine (1.0 equiv)
-
Amine (e.g., morpholine) (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry, sealable reaction tube, add the brominated pyridine, sodium tert-butoxide, Pd(OAc)₂, and dppp.[9]
-
Evacuate and backfill the tube with an inert gas.[9]
-
Add anhydrous toluene, followed by the amine.[9]
-
Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.[9]
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and carefully open the tube.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a typical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of novel compounds in drug discovery and agrochemical development. Its reactivity in palladium-catalyzed cross-coupling reactions is influenced by the presence of both electron-donating amino and methyl groups.
Based on the available data for structurally similar compounds, it is expected to exhibit good to excellent reactivity in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Compared to unsubstituted bromopyridines, the electronic effects of the substituents may offer advantages in certain transformations. For instance, the increased electron density on the pyridine ring could facilitate the oxidative addition step in some cases. However, the steric hindrance from the ortho-amino and meta-methyl groups might necessitate careful optimization of ligands and reaction conditions.
Ultimately, the choice between this compound and other brominated heterocycles will depend on the specific synthetic target, the desired reaction, and the tolerance of other functional groups in the molecule. This guide provides a foundational dataset and standardized protocols to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography for 2-Amino-3-bromo-6-methylpyridine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. In the development of novel compounds such as 2-Amino-3-bromo-6-methylpyridine derivatives, which are key intermediates in pharmaceuticals and agrochemicals, rigorous structural validation is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other widely used analytical techniques, offering insights into their respective strengths and the supporting experimental data they provide for unambiguous structure elucidation.
X-ray crystallography is considered the "gold standard" for determining the absolute three-dimensional arrangement of atoms in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique yields a detailed electron density map, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.[2] This level of detail is often indispensable for confirming the synthesis of a target molecule and for understanding its interactions with biological targets.
The Decisive Power of X-ray Crystallography
The primary output of an X-ray crystallography experiment is a set of atomic coordinates that define the molecule's structure in the solid state. This provides unequivocal evidence of connectivity, stereochemistry, and conformation. For derivatives of this compound, this technique can definitively confirm the positions of the amino, bromo, and methyl groups on the pyridine ring, leaving no ambiguity, which can sometimes arise from spectroscopic methods alone.
Experimental Protocol for Single-Crystal X-ray Diffraction
The process of determining a crystal structure using single-crystal X-ray diffraction follows a well-defined workflow:
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals of the this compound derivative. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. The goal is to obtain crystals of an appropriate size (typically 0.1-0.3 mm in each dimension) with minimal internal defects.
-
Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The mounted crystal is then placed in a diffractometer, where it is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is exposed to a monochromatic X-ray beam and rotated, and the diffracted X-rays are recorded by a detector.[3] This process generates a unique diffraction pattern of thousands of reflections.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase information for each reflection, which is lost during the experiment, is then determined using computational methods (direct methods or Patterson methods). This allows for the calculation of an initial electron density map. An atomic model is then built into this map and refined against the experimental data to improve the fit. The final refined structure is evaluated based on parameters such as the R-factor, which indicates the agreement between the calculated and observed diffraction data.
References
Navigating the Solvent Landscape: A Comparative Study on the Reactivity of 2-Amino-3-bromo-6-methylpyridine
For researchers, scientists, and professionals in drug development, understanding the influence of solvents on reaction outcomes is paramount for optimizing synthetic routes. This guide provides a comparative analysis of solvent effects on the reactivity of the versatile building block, 2-Amino-3-bromo-6-methylpyridine, with a focus on palladium-catalyzed cross-coupling reactions.
Solvent Effects on Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in medicinal chemistry. The choice of solvent significantly impacts the solubility of reagents, the stability of the catalytic species, and the overall reaction rate and yield. The following table summarizes the performance of different solvent systems in the Suzuki-Miyaura coupling of bromopyridine derivatives analogous to this compound.
| Solvent System | Catalyst System (Typical) | Base (Typical) | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations & Remarks |
| 1,4-Dioxane / Water (e.g., 4:1) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₃PO₄ or K₂CO₃ | 85-100 | 12-18 | 75-95 | A widely used and reliable system for a broad range of substrates. Water is crucial for the transmetalation step.[1][2][3][4] |
| Toluene / Water (e.g., 4:1) | Pd(OAc)₂ / PPh₃ or Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | 80-110 | 12-24 | Moderate to Good | A classic and cost-effective option. Can be effective for less challenging substrates.[5][6][7] |
| Tetrahydrofuran (THF) / Water (e.g., 4:1) | Pd(PPh₃)₄ | K₂CO₃ | ~75 | Variable | Variable | Often used, but yields can be sensitive to the specific substrates and conditions.[7] |
| Dimethylformamide (DMF) | PdCl₂(dppf) | Cs₂CO₃ | ~100 | 8-16 | Good to Excellent | A polar aprotic solvent that can be effective for a broad range of substrates, though it can be more difficult to remove during workup.[5][6] |
Solvent Considerations for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Solvent choice in this reaction influences the solubility of the amine, the aryl halide, and the base, and it also affects the stability and activity of the palladium catalyst.
For the Buchwald-Hartwig amination of bromopyridines, non-polar aprotic solvents are commonly employed.
| Solvent | Catalyst System (Typical) | Base (Typical) | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations & Remarks |
| Toluene | Pd₂(dba)₃ / BINAP or Pd(OAc)₂ / dppp | NaOt-Bu | 80-110 | 1-4 | 60-98 | A very common and effective solvent for this reaction, particularly with strong alkoxide bases.[8][9][10] |
| 1,4-Dioxane | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | ~100 | ~24 | ~85 | Another frequently used solvent that can be effective with carbonate bases.[11] |
| Tetrahydrofuran (THF) | Not specified | LiHMDS | Variable | Variable | Variable | Can be used, and the choice of a soluble base like LiHMDS can be advantageous.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving aminobromopyridines, based on established procedures for analogous compounds.
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[1][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous and degassed 1,4-dioxane
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on the amination of structurally similar 2-bromopyridines.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., a secondary amine, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, ligand, and base under an inert atmosphere.
-
Add this compound to the Schlenk tube.
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add anhydrous toluene via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Workflows and Solvent Influence
To further clarify the experimental process and the conceptual role of the solvent, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Amino-3-bromo-6-methylpyridine
For researchers and professionals in the fields of drug discovery and agrochemical development, 2-Amino-3-bromo-6-methylpyridine serves as a crucial building block for the synthesis of a wide array of biologically active molecules.[1] Its specific arrangement of amino, bromo, and methyl groups on the pyridine ring offers a versatile scaffold for creating complex chemical entities.[1] The economic and practical viability of synthesizing this intermediate is paramount for the timely and cost-effective progression of research and development projects. This guide provides a detailed comparative analysis of the primary synthetic pathway to this compound, focusing on a cost-benefit analysis, detailed experimental protocols, and a visual representation of the synthetic workflow.
Executive Summary
The most prevalent and well-documented synthetic route to this compound commences with the commercially available starting material, 2-amino-6-methylpyridine. This pathway involves a direct electrophilic bromination of the pyridine ring. The primary advantage of this approach lies in its straightforward nature and the relatively high yields achievable under optimized conditions. However, a thorough cost analysis necessitates a careful consideration of the starting material's price, the brominating agent, and the necessary purification steps.
Comparative Data of Synthetic Route
| Parameter | Route 1: Direct Bromination of 2-Amino-6-methylpyridine |
| Starting Material | 2-Amino-6-methylpyridine |
| Key Reagents | Bromine (Br2) or N-Bromosuccinimide (NBS), Acetic Acid or other suitable solvent |
| Reported Yield | High (specific percentage can vary based on reaction conditions) |
| Estimated Cost of Starting Material | ~$8.00/25g for 2-Amino-6-methylpyridine[2] |
| Key Advantages | - Direct and straightforward synthesis. - High yields are often achievable. - Readily available starting material. |
| Key Disadvantages | - Handling of hazardous materials like bromine. - Potential for side reactions and the need for careful control of reaction conditions to ensure regioselectivity. - Purification of the final product may require column chromatography. |
Synthetic Pathway and Experimental Protocol
The synthesis of this compound is typically achieved through the direct bromination of 2-amino-6-methylpyridine. The amino group at the 2-position activates the pyridine ring towards electrophilic substitution, directing the incoming bromine atom to the 3-position.
Route 1: Direct Bromination of 2-Amino-6-methylpyridine
This synthetic approach is favored for its directness. The reaction involves treating 2-amino-6-methylpyridine with a suitable brominating agent.
References
Safety Operating Guide
A Guide to the Safe Disposal of 2-Amino-3-bromo-6-methylpyridine
For laboratory professionals engaged in research and development, the responsible management of chemical waste is paramount for ensuring personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of 2-Amino-3-bromo-6-methylpyridine, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is critical for mitigating risks and maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, and proper handling is essential to prevent exposure.
Key Safety and Handling Data
| Property | Value & Recommendations |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2] |
| GHS Pictogram | Irritant |
| Signal Word | Warning |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., Butyl rubber, Viton®), safety glasses with side-shields or chemical splash goggles, standard laboratory coat.[3] Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3] |
| In Case of Spill | For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3] |
Experimental Protocol: Disposal Procedure
The recommended and primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[4][5] In-laboratory chemical treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts. The following steps outline the standard operating procedure for preparing this chemical for disposal.
1.0 Waste Identification and Segregation
-
Identify the Waste Stream: Clearly identify all waste containing this compound. This includes the pure, unused compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate Halogenated Waste: this compound is a halogenated organic compound. It is imperative to segregate it into a designated "Halogenated Organic Waste" stream.[6] Do not mix it with non-halogenated waste, as this can create dangerous reactions and complicates the disposal process.[3][6]
2.0 Waste Collection and Containerization
-
Solid Waste: Collect solid this compound waste and any contaminated disposable materials (e.g., weighing paper, contaminated gloves) in a designated, labeled hazardous waste container.[7] The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and be in good condition with a secure, sealable lid.[6][7]
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container clearly labeled for "Halogenated Organic Liquid Waste."[8]
-
Container Filling: Do not overfill waste containers. A general best practice is to fill to no more than 80% capacity to allow for vapor expansion.[8]
3.0 Labeling of Waste Containers
-
Immediately and clearly label the waste container with the following information:
4.0 Storage of Chemical Waste
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[3]
-
The storage area should be away from incompatible materials such as strong oxidizing agents and acids.[3][9]
5.0 Arranging for Final Disposal
-
Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed environmental waste management company.[7]
-
All disposal must be conducted in accordance with local, state, and federal regulations.[3][7][10] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[7]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Safety and Operational Guide for 2-Amino-3-bromo-6-methylpyridine
This guide provides crucial safety and logistical information for handling 2-Amino-3-bromo-6-methylpyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures and data are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, it is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a full-face shield should be worn to protect against splashes and airborne particles.[1][2] |
| Skin Protection | - Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling halogenated aromatic compounds.[3] Always inspect gloves for any signs of degradation or puncture before use. - Protective Clothing: A lab coat or chemical-resistant apron must be worn. For tasks with a higher risk of exposure, a full-body chemical-resistant suit may be necessary.[1][2] |
| Respiratory Protection | All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[4][5][6] |
Experimental Protocol: Safe Handling of Solid this compound
The following is a general step-by-step protocol for the safe handling of solid this compound in a laboratory.
Step 1: Preparation and Pre-Handling Check
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that the fume hood is functioning correctly.
-
Assemble all necessary equipment (e.g., spatula, weighing paper, glassware) and have it readily accessible within the fume hood.
-
Confirm that an appropriate, labeled hazardous waste container is available in the work area.[7]
Step 2: Weighing and Transferring the Compound
-
Perform all weighing and transferring operations within the chemical fume hood to minimize inhalation exposure.
-
Use a disposable weighing boat or paper to handle the solid.
-
Carefully transfer the desired amount of the compound, avoiding the generation of dust.[8]
-
If any material is spilled, clean it up immediately following the spill cleanup procedure outlined in section 4.
Step 3: Post-Handling Procedures
-
Securely close the container of this compound.
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinsate as hazardous waste.
-
Wipe down the work surface of the fume hood with a damp cloth or paper towel to remove any residual dust. Dispose of the cleaning materials as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[8]
Operational and Disposal Plans
A clear plan for the storage and disposal of this compound is essential for laboratory safety and environmental compliance.
Storage Plan:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
The storage area should be secure and accessible only to authorized personnel.
Disposal Plan:
-
All waste containing this compound, including the pure compound, contaminated materials (e.g., gloves, weighing paper, cleaning materials), and rinsates, must be disposed of as hazardous waste.[9]
-
Collect all solid and liquid waste in separate, clearly labeled, and compatible hazardous waste containers.[7]
-
Never dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9]
Emergency Procedures
Spill Cleanup:
-
Small Spill (in a fume hood):
-
Ensure proper PPE is worn.
-
Carefully sweep up the solid material with a brush and dustpan, avoiding dust generation.
-
Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
Wipe the area with a damp cloth and dispose of it as hazardous waste.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity and your supervisor.
-
Prevent the spread of the dust.
-
If it is safe to do so, and you are trained, follow your institution's emergency spill response procedures. Otherwise, contact your institution's environmental health and safety (EHS) department.
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[9]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][8]
Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. northwestern.edu [northwestern.edu]
- 6. parcilsafety.com [parcilsafety.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
